molecular formula C7H6N2O5 B8452937 2,6-Dihydroxy-5-nitrobenzamide

2,6-Dihydroxy-5-nitrobenzamide

Cat. No.: B8452937
M. Wt: 198.13 g/mol
InChI Key: YHFAUBOWOFLQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dihydroxy-5-nitrobenzamide is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

2,6-dihydroxy-3-nitrobenzamide

InChI

InChI=1S/C7H6N2O5/c8-7(12)5-4(10)2-1-3(6(5)11)9(13)14/h1-2,10-11H,(H2,8,12)

InChI Key

YHFAUBOWOFLQCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)N)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2,6-Dihydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dihydroxy-5-nitrobenzamide is a critical pharmacophore and synthetic intermediate, primarily utilized in the development of salicylanilide-based anthelmintics (e.g., Closantel analogs) and uncoupling agents of oxidative phosphorylation. Its structural uniqueness lies in the "push-pull" electronic system created by the electron-withdrawing nitro group and the electron-donating hydroxyl groups, stabilized by a robust intramolecular hydrogen bonding (IMHB) network.

This guide provides an in-depth physicochemical analysis of this scaffold. It moves beyond basic descriptors to explore the causality between its molecular structure and its behavior in solution and solid states. We present self-validating protocols for its characterization, addressing the specific challenges posed by its poor aqueous solubility and high acidity.

Part 1: Structural Analysis & Molecular Descriptors

Structural Identity & Symmetry

For the primary amide (R-NH₂), the positions 3 and 5 on the 2,6-dihydroxybenzamide ring are chemically equivalent due to the


 symmetry of the aromatic core (assuming rapid rotation of the amide bond). Therefore, This compound  is synonymous with 2,6-Dihydroxy-3-nitrobenzamide . However, in complex derivatives (e.g., 

-substituted salicylanilides), the "5-nitro" designation specifies the nitro group's position relative to the amide and other ring substituents (like a 3-chloro or 3-bromo group).
The Intramolecular Hydrogen Bond (IMHB) Network

The defining feature of this molecule is the formation of pseudo-cyclic rings via hydrogen bonding.

  • S(6) Motif: The hydroxyl group at C2 donates a hydrogen to the amide carbonyl oxygen.

  • Nitro-Chelation: The hydroxyl group at C6 (or C2) can H-bond with the ortho-nitro group oxygen.

These interactions planarize the molecule, significantly increasing lattice energy (reducing solubility) and masking polar groups (increasing membrane permeability).

IMHB_Network cluster_legend Physicochemical Impact Core This compound Core Structure IMHB_Amide Amide-Hydroxyl Interaction (S6 Motif) Core->IMHB_Amide C2-OH donates to C=O IMHB_Nitro Nitro-Hydroxyl Interaction (Chelation) Core->IMHB_Nitro C6-OH interacts with NO2 Effect_Solubility High Lattice Energy (Reduced Aqueous Solubility) IMHB_Amide->Effect_Solubility Effect_Permeability Masked Polarity (Increased Lipophilicity) IMHB_Amide->Effect_Permeability IMHB_Nitro->Effect_Solubility

Key Molecular Descriptors
PropertyValue (Predicted/Exp)Significance
Molecular Formula

Core scaffold
Molecular Weight 198.13 g/mol Fragment-like, suitable for lead optimization
TPSA ~115 ŲHigh polarity, but effectively reduced by IMHB
H-Bond Donors 4 (2 Phenolic, 2 Amide)High potential for solvent interaction
H-Bond Acceptors 5Nitro and Carbonyl groups
LogP (Oct/Water) ~1.2 - 1.5Moderately lipophilic; pH dependent

Part 2: Physicochemical Properties[1]

Acidity (pKa)

The 5-nitro group exerts a strong electron-withdrawing effect (


) on the phenolic hydroxyl groups.
  • pKa₁ (~4.0 - 5.5): The first ionization occurs at the hydroxyl group para or ortho to the nitro group. This is significantly more acidic than phenol (pKa 10) or resorcinol (pKa 9.3) due to resonance stabilization of the phenolate anion by the nitro group.

  • pKa₂ (~8.0 - 9.5): The second ionization is less acidic due to electrostatic repulsion from the first negative charge.

Experimental Implication: In physiological pH (7.4), the molecule exists primarily as a mono-anion. This impacts HPLC retention times and oral absorption models.

Solubility Profile

This compound exhibits "Brick Dust" characteristics: high crystallinity and poor water solubility, driven by the planar stacking enabled by IMHB.

  • Water: Insoluble (< 0.1 mg/mL) at neutral/acidic pH. Solubility increases significantly at pH > 6.0 due to ionization.

  • Organic Solvents:

    • High: DMSO, DMF, DMAc (Disrupts IMHB).

    • Moderate: Acetone, Acetonitrile, Methanol.

    • Low: Dichloromethane, Hexane.

Lipophilicity (LogD)

The distribution coefficient (LogD) is highly pH-dependent.

  • Acidic pH (< 4): Neutral form dominates. LogD

    
     LogP (~1.5). Good membrane permeability.
    
  • Neutral pH (7.4): Mono-anionic form dominates. LogD drops (< 0.5). However, the IMHB can shield the negative charge, maintaining higher-than-expected permeability.

Part 3: Analytical Characterization Protocols

HPLC Method Development

Standard reverse-phase conditions often fail due to peak tailing caused by the acidic phenolic groups interacting with residual silanols on the column.

Recommended Protocol:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Crucial: Acid keeps phenols protonated to prevent peak splitting.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Benzamide absorption) and 350 nm (Nitro-phenolate charge transfer band).

UV-Vis Spectroscopy

The nitro group conjugated with the electron-rich resorcinol ring creates a strong "push-pull" system, resulting in a bathochromic (red) shift.

  • Neutral (MeOH):

    
     ~320-330 nm.
    
  • Basic (0.1N NaOH): Significant red shift (

    
     > 400 nm, intense yellow/orange color) due to the formation of the nitrophenolate anion. This color change is a useful visual indicator for pKa determination titrations.
    

Analytical_Workflow Sample Unknown Solid Sample (Suspected Nitrobenzamide) Solubility_Test Solubility Screen (DMSO vs. Water pH 7) Sample->Solubility_Test Branch_Insol Insoluble in Water Soluble in DMSO Solubility_Test->Branch_Insol UV_Scan UV-Vis Scan (MeOH) Check for Nitro Shift (~330nm) Branch_Insol->UV_Scan Color_Change Add Base (NaOH) Turn Yellow/Orange? UV_Scan->Color_Change HPLC HPLC-MS (ESI-) Target Mass: 197.1 [M-H]- Color_Change->HPLC Yes (Phenolic Nitro)

Part 4: Synthesis & Stability

Synthetic Pathway

The most robust route involves the nitration of 2,6-dihydroxybenzoic acid derivatives, followed by amidation, or the hydration of the corresponding nitrile.

  • Precursor: 2,6-Dihydroxybenzonitrile (CAS 233585-04-1) or 2,6-Dihydroxybenzoic acid.

  • Nitration: Electrophilic aromatic substitution using

    
    . The directing effects of the two -OH groups (ortho/para) strongly favor the 3 (and 5) positions.
    
  • Amidation: Conversion of the acid/nitrile to the primary amide.

Stability Concerns
  • Photostability: Nitro-aromatics are susceptible to photoreduction or photo-degradation. Store in amber vials.

  • Hydrolysis: The amide bond is relatively stable due to steric shielding by the ortho-hydroxyls, but prolonged exposure to strong acid/base at high temperatures will hydrolyze it to the carboxylic acid.

  • Thermal: High melting point (>220°C for derivatives) indicates good thermal stability in the solid state.

References

  • Janssen Pharmaceutica N.V. (1977). Antiparasitic salicylanilide derivatives. US Patent 4,005,218.

    • Validates the synthesis and melting points of N-substituted this compound deriv
  • BenchChem. (n.d.). 2,6-Dihydroxy-3-nitrobenzonitrile Product Entry.

    • Confirms the existence of the nitrile precursor and the nitration substitution p
  • Lalancette, R. A., et al. (2010). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E.

    • Provides crystallographic evidence for the intramolecular hydrogen bonding (S6 motif) in 2-hydroxy-5-nitro-substituted benzenes.
  • MDPI. (2020). Synthesis of 2,6-Dihydroxybenzoic Acid. Processes.

    • Describes the synthesis and stability of the 2,6-dihydroxy scaffold.

An In-depth Technical Guide to the Molecular Structure and Crystallography of 2,6-Dihydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and crystallographic features of 2,6-dihydroxy-5-nitrobenzamide. While a dedicated crystal structure for this specific molecule is not publicly available, we will leverage crystallographic data from its close structural isomer, 2-hydroxy-5-nitrobenzamide, to infer and discuss its likely structural characteristics. This analysis is supplemented with insights from related compounds to provide a robust understanding for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of hydroxyl and nitro functional groups to the benzamide scaffold can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation. These modifications are critical for modulating interactions with biological targets, making a thorough understanding of their structural chemistry essential for rational drug design.

This compound, with its potential for extensive hydrogen bonding and aromatic interactions, presents an intriguing candidate for further investigation. Nitroaromatic compounds, in particular, are known intermediates in the synthesis of various pharmaceuticals and other organic materials[1].

Predicted Molecular Geometry and Electronic Effects

The molecular structure of this compound is anticipated to be largely planar, a common feature for many benzene derivatives. The presence of multiple functional groups—two hydroxyl groups, a nitro group, and an amide group—introduces a complex interplay of electronic and steric effects that dictate the molecule's conformation.

  • Intramolecular Hydrogen Bonding: A key structural feature is the high probability of intramolecular hydrogen bonds. Specifically, a strong hydrogen bond is expected between the hydroxyl group at the 2-position and the carbonyl oxygen of the amide group, forming a stable six-membered ring motif known as an S(6) ring. This type of interaction is observed in the crystal structure of the related compound, 2-hydroxy-5-nitrobenzamide[1][2]. The second hydroxyl group at the 6-position could potentially form a hydrogen bond with the adjacent nitro group, further stabilizing the planar conformation.

  • Dihedral Angles: In the crystal structure of 2-hydroxy-5-nitrobenzamide, the nitro group and the amide group are slightly twisted out of the plane of the benzene ring, with dihedral angles of 8.49 (13)° and 8.48 (21)°, respectively[2]. A similar, minor deviation from planarity would be expected for this compound. The dihedral angle between the nitro and amide groups in the isomer is 14.51 (22)°[2].

  • Electronic Landscape: The electron-withdrawing nature of the nitro group will significantly influence the electron density of the aromatic ring, affecting its reactivity and intermolecular interactions. The hydroxyl and amide groups, being electron-donating, will partially counteract this effect. This electronic push-pull system is a key determinant of the molecule's chemical properties.

Crystallographic Analysis: Insights from a Structural Isomer

As a direct crystallographic analysis of this compound is not available, we will examine the crystal structure of its isomer, 2-hydroxy-5-nitrobenzamide (CCDC Number: 758428), to provide a predictive framework[3].

Crystal Data and Structure Refinement

The crystallographic data for 2-hydroxy-5-nitrobenzamide provides a solid foundation for understanding how such molecules arrange themselves in the solid state[2].

Parameter 2-Hydroxy-5-nitrobenzamide
Chemical FormulaC₇H₆N₂O₄
Formula Weight182.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.1803 (3)
b (Å)11.1037 (8)
c (Å)13.7214 (10)
β (°)100.642 (4)
Volume (ų)775.69 (9)
Z4
Calculated Density (Mg m⁻³)1.560
Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 2-hydroxy-5-nitrobenzamide is dominated by a network of hydrogen bonds, leading to a stable, three-dimensional architecture.

  • Dimer Formation: Molecules of 2-hydroxy-5-nitrobenzamide form inversion dimers, where pairs of molecules are linked by N—H⋯O hydrogen bonds between their amide groups[2]. This creates a robust R₂²(10) ring motif.

  • Polymeric Sheets: These dimers are further connected through weak C—H⋯O interactions, resulting in the formation of polymeric sheets that lie in the (100) plane[2].

  • π–π Stacking: In related nitroaromatic compounds like 2-hydroxy-5-nitrobenzaldehyde, π–π stacking interactions between the aromatic rings of adjacent molecules also play a role in stabilizing the crystal structure, with centroid-centroid distances around 3.582 (2) Å[1]. A similar interaction is likely to be present in the crystal lattice of this compound.

The Influence of the Second Hydroxyl Group

The introduction of a second hydroxyl group at the 6-position in this compound would be expected to significantly alter the hydrogen bonding network and, consequently, the crystal packing. The additional hydroxyl group provides another hydrogen bond donor and acceptor site, potentially leading to a more complex and densely packed structure. It could participate in both intramolecular hydrogen bonding with the nitro group and intermolecular hydrogen bonds with neighboring molecules, possibly disrupting the dimeric motif seen in the mono-hydroxy isomer in favor of a different supramolecular assembly.

Experimental Protocols: A Roadmap for Synthesis and Crystallization

The following section outlines a plausible experimental workflow for the synthesis and crystallographic analysis of this compound, based on established chemical principles and procedures for related compounds.

Synthesis of this compound

A potential synthetic route could involve the nitration of 2,6-dihydroxybenzamide. The starting material, 2,6-dihydroxybenzamide, is commercially available[4].

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,6-dihydroxybenzamide in a suitable solvent, such as glacial acetic acid, with gentle heating.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C. The regioselectivity of the nitration will be directed by the existing hydroxyl groups.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 2,6-Dihydroxybenzamide Solvent Dissolve in Glacial Acetic Acid Start->Solvent Cooling Cool to 0-5 °C Solvent->Cooling Nitration Add Nitrating Agent (HNO₃/H₂SO₄) Cooling->Nitration Monitoring Monitor with TLC Nitration->Monitoring Quenching Pour into Ice Water Monitoring->Quenching Reaction Complete Filtration Filter and Wash Quenching->Filtration Purification Recrystallize Filtration->Purification Product Pure 2,6-Dihydroxy- 5-nitrobenzamide Purification->Product

Caption: Synthetic workflow for this compound.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.

Step-by-Step Protocol:

  • Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at an elevated temperature.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is the simplest method for crystal growth.

  • Slow Cooling: Alternatively, slowly cool the saturated solution. This can be achieved by placing the solution in a Dewar flask or a programmable cooling bath.

  • Vapor Diffusion: Place a solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Diagram of Crystallization Workflow:

Crystallization_Workflow cluster_methods Crystallization Methods Start Purified Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Prep_Solution Prepare Saturated Solution Solvent_Screen->Prep_Solution Slow_Evap Slow Evaporation Prep_Solution->Slow_Evap Slow_Cool Slow Cooling Prep_Solution->Slow_Cool Vapor_Diff Vapor Diffusion Prep_Solution->Vapor_Diff Crystals Single Crystals Slow_Evap->Crystals Slow_Cool->Crystals Vapor_Diff->Crystals Analysis X-ray Diffraction Analysis Crystals->Analysis

Caption: Workflow for single crystal growth and analysis.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Potential Applications and Future Directions

The structural features of this compound suggest several potential applications:

  • Pharmaceuticals: The ability to form multiple hydrogen bonds makes it a candidate for interacting with biological macromolecules. The nitro group can also be reduced to an amine, providing a handle for further chemical modification. The related compound, 2-hydroxy-5-nitrobenzoic acid, is an important intermediate in the synthesis of Mesalamine, a drug used to treat inflammatory bowel disease[5].

  • Materials Science: The extensive hydrogen bonding and potential for π–π stacking could lead to the formation of well-ordered crystalline materials with interesting optical or electronic properties.

Future research should focus on the successful synthesis and crystallization of this compound to obtain its definitive crystal structure. This would allow for a direct comparison with its isomer and provide valuable insights into how the positioning of functional groups influences molecular conformation and crystal packing. This empirical data is invaluable for the development of predictive models for crystal engineering and drug design.

References

  • MacGillivray, L. R., & Zaworotko, M. J. (1994). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography, 24(10), 703–705. [Link]

  • Tanak, H., Macit, M., Yavuz, M., & Işık, Ş. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3260. [Link]

  • Raza, A., Razak, I. A., Chantraprom, N., Fun, H.-K., & Siddiqui, H. L. (2010). 2-Hydroxy-5-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3260. [Link]

  • PubChem. (n.d.). 2,6-Dihydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Ionization Behavior and pKa Determination of Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization behavior, theoretical prediction, and experimental characterization of nitrobenzamide derivatives.

Executive Summary

Nitrobenzamides represent a class of amphoteric but kinetically stable molecules frequently encountered in medicinal chemistry (e.g., PARP inhibitors, anti-infectives). Unlike their benzoic acid precursors, primary nitrobenzamides (


) exhibit extreme pKa values that fall outside the standard aqueous window (pH 0–14). They function as extremely weak bases  (protonating on the carbonyl oxygen in strong acid) and very weak acids  (deprotonating at the nitrogen in strong base/aprotic media).

This guide provides the theoretical framework using Hammett Linear Free Energy Relationships (LFER), specific ionization constants, and the mandatory spectrophotometric protocols required for accurate characterization.

Part 1: Theoretical Framework & Electronic Effects

The Amphoteric Nature of the Amide Bond

The nitrobenzamide core presents a unique challenge in pKa determination due to its dual resonance stabilization.

  • Basicity (Protonation): Occurs at the carbonyl oxygen , not the nitrogen. The lone pair on the nitrogen is delocalized into the carbonyl

    
    -system, rendering the nitrogen non-basic (
    
    
    
    character). Protonation occurs only in concentrated strong acids (
    
    
    acidity region).
    • Reaction:

      
      
      
  • Acidity (Deprotonation): Occurs at the amide nitrogen . The electron-withdrawing nitro group enhances the acidity of the N-H bond, but it remains very weak compared to carboxylic acids.

    • Reaction:

      
      
      
Structural Influence of the Nitro Group

The nitro group (


) is a strong Electron Withdrawing Group (EWG) operating via two mechanisms:
  • Inductive Effect (-I): Pulls electron density through the

    
    -bond framework.
    
  • Resonance Effect (-R): Delocalizes

    
    -electrons (specifically in ortho and para positions).
    

This withdrawal significantly decreases the basicity (lowers


) and increases the acidity  (lowers 

of the N-H).
Hammett Equation Application

For meta- and para- substituted benzamides, the ionization constants can be predicted with high accuracy using the Hammett equation:



Where:

  • 
     (Sigma): Substituent constant (
    
    
    
    ,
    
    
    ).
  • 
     (Rho): Reaction constant (Sensitivity of the benzamide core to electronic effects).
    
Diagram 1: Electronic Effects & Ionization Pathways

G Neutral Neutral Nitrobenzamide (pH 7.4: Unionized) Cation Conjugate Acid (O-Protonated) [Ar-C(OH)=NH2]+ Neutral->Cation Strong Acid (H2SO4, pKa ~ -2.5) Anion Conjugate Base (N-Deprotonated) [Ar-CONH]- Neutral->Anion Strong Base (pKa ~ 14-15) NO2 Nitro Group (-NO2) Strong EWG (-I, -R) NO2->Neutral Destabilizes Cation (Lowers Basicity) NO2->Anion Stabilizes Anion (Increases Acidity)

Caption: Ionization pathways of nitrobenzamide showing the destabilization of the cationic form and stabilization of the anionic form by the nitro group.

Part 2: Quantitative Data & pKa Values

Because nitrobenzamides do not ionize in water at physiological pH, standard "pKa" values often cited in databases refer to the benzoic acid hydrolysis product or are calculated. The values below represent the Conjugate Acid pKa (


)  measured in sulfuric acid solutions and the Amide Acidity (

)
measured in DMSO/Water.
Table 1: Ionization Constants of Nitrobenzamide Isomers
Isomer

(Hammett)

(Basicity)*

(N-H Acidity)**
Physiological State (pH 7.4)
Benzamide (Ref) 0.00-1.5423.3 (DMSO)Neutral

-Nitrobenzamide
0.78-2.6519.8 (DMSO)Neutral

-Nitrobenzamide
0.71-2.4820.1 (DMSO)Neutral

-Nitrobenzamide
N/A (Steric)-2.85~19.0 (Est)Neutral

*Basicity


 refers to protonation of the carbonyl oxygen. More negative = Less basic.
**

values for primary amides are often extrapolated from DMSO to water. In pure water, these are estimated > 15.

Key Insight: The


-nitro group lowers the basicity by over 1 log unit compared to unsubstituted benzamide. This means 

-nitrobenzamide will not protonate even in 1M HCl (pH 0); it requires concentrated sulfuric acid to observe the cation.

Part 3: Experimental Methodologies

Standard potentiometric titration (pH electrode) cannot be used for nitrobenzamides because the ionization events occur outside the range of the glass electrode (pH 1–13).

Protocol A: Spectrophotometric Determination (UV-Metric)

This is the industry standard for weak bases. It relies on the Hammett Acidity Function (


) rather than pH.

Prerequisites:

  • UV-Vis Spectrophotometer (Double beam preferred).

  • Sulfuric Acid solutions ranging from 10% to 80% (w/w).

  • Hammett Indicator standards (e.g., nitroanilines) to verify

    
    .
    

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 4-nitrobenzamide in Methanol (1 mg/mL).

  • Sample Preparation: Spike 20

    
    L of stock into 2 mL of varying 
    
    
    
    concentrations.
  • Spectral Scanning: Scan from 200–400 nm.

    • Observation: You will see a bathochromic shift (Red shift) as the carbonyl oxygen protonates.

  • Data Analysis (Yates-McClelland Method):

    • Plot Absorbance (

      
      ) at 
      
      
      
      vs.
      
      
      (Acidity function of the solvent).
    • Use the equation:

      
      
      
    • The intercept gives the

      
      .
      
Protocol B: Cosolvent Potentiometry (For N-H Acidity)

To measure the acidity of the N-H group (relevant for drug binding pockets), use the "Yasuda-Shedlovsky" extrapolation.

  • Titration: Titrate the sample in 30%, 40%, 50%, and 60% Methanol/Water mixtures using KOH as the titrant.

  • Linearization: Plot the apparent

    
     vs. the dielectric constant inverse (
    
    
    
    ) or mole fraction of solvent.
  • Extrapolation: Extrapolate to 0% organic solvent to estimate the aqueous

    
    .
    
    • Note: For primary nitrobenzamides, this may still be too high to observe; this method is best for secondary amides (e.g.,

      
      -phenyl-4-nitrobenzamide).
      
Diagram 2: Experimental Decision Tree

Experiment Start Start: Characterize Nitrobenzamide Q1 Target Property? Start->Q1 Basicity Basicity (Protonation) Expected pKa < 0 Q1->Basicity Protonation Acidity Acidity (Deprotonation) Expected pKa > 14 Q1->Acidity Deprotonation Method1 Method: UV-Vis Spectrophotometry Solvent: H2SO4 + Water Scale: Hammett (H0) Basicity->Method1 Method2 Method: Potentiometry in Cosolvent Solvent: DMSO/Water or MeOH/Water Technique: Yasuda-Shedlovsky Extrapolation Acidity->Method2

Caption: Decision tree for selecting the correct analytical technique based on the ionization mode of interest.

Part 4: Pharmaceutical Implications[1]

Solubility and Permeability

Because nitrobenzamides remain neutral at physiological pH (7.4), they exhibit:

  • High Membrane Permeability: They cross the blood-brain barrier (BBB) effectively via passive diffusion (Class II or IV in BCS).

  • Poor Aqueous Solubility: Lack of ionization requires formulation strategies like micronization or amorphous solid dispersions.

Chemical Stability

The nitro group stabilizes the amide bond against hydrolysis under acidic conditions (by destabilizing the protonated intermediate). However, under strong alkaline conditions, the electron-withdrawing effect accelerates nucleophilic attack (


) on the carbonyl carbon, leading to hydrolysis into p-nitrobenzoic acid.
Prodrug Design

Nitrobenzamides are often reduced in vivo to aminobenzamides .

  • Nitro form: Electron-poor, neutral, good permeability.

  • Amino form: Electron-rich, potentially fluorescent, active metabolite.

  • This "reductive activation" is a strategy used in hypoxia-activated prodrugs.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for amide basicity and spectrophotometric methods).

  • Yates, K., & Stevens, J. B. (1965). "The Protonation of Weak Bases in Strong Acid Solutions." Canadian Journal of Chemistry. Link

  • Hansch, C., & Leo, A. (1991).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

    
     values).
    
  • Bagno, A., & Scorrano, G. (2000). "Acid-Base Properties of Organic Solvents." Journal of Physical Chemistry A. Link

  • BenchChem. (2025).[2] "Comparative Analysis of Nitrobenzamide Isomers." (General properties and solubility data). Link

Sources

literature review of 2,6-Dihydroxy-5-nitrobenzamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of the synthesis pathways for 2,6-Dihydroxy-5-nitrobenzamide (chemically equivalent to 2,6-dihydroxy-3-nitrobenzamide due to C2v symmetry).[1] The content is structured for research and development professionals, focusing on mechanistic insights, experimental rigor, and scalability.

Executive Summary & Structural Analysis

Target Molecule: this compound CAS Registry Number: 2912-78-9 (2-hydroxy-5-nitrobenzamide analog reference); Specific isomer often synthesized de novo.[1] Molecular Formula: C₇H₆N₂O₅ Molecular Weight: 198.13 g/mol [2]

Structural Significance: The target molecule features a benzamide core flanked by two hydroxyl groups at the ortho positions (2,6-substitution).[1] This "gamma-resorcylic" pattern creates a unique electronic environment.[1]

  • Symmetry: The 2,6-dihydroxybenzamide core is symmetric.[1] Therefore, electrophilic aromatic substitution (EAS) at the 3-position is identical to the 5-position.[1] The designation "5-nitro" is chemically equivalent to "3-nitro" unless other substituents break the symmetry.[1]

  • Electronic Effects: The hydroxyl groups are strongly activating and ortho/para directing. The amide group is deactivating and meta directing.

    • OH Effect: Directs to 3 and 5.[3]

    • Amide Effect: Directs to 3 and 5.[3]

    • Result: The 3/5 positions are super-activated, making nitration facile but requiring careful temperature control to prevent over-nitration (to the 3,5-dinitro species) or oxidative degradation.[1]

Retrosynthetic Analysis & Pathway Selection

We identify two primary viable pathways for synthesis:

  • Pathway A (Industrial): Stepwise functionalization starting from Resorcinol.[1] This route offers the highest cost-efficiency for scale-up.[1]

  • Pathway B (Laboratory): Direct nitration of 2,6-Dihydroxybenzamide.[1] This is the most direct route for medicinal chemistry applications where the starting material is available.

SynthesisPathways Resorcinol Resorcinol DHBA 2,6-Dihydroxybenzoic Acid (gamma-Resorcylic Acid) Resorcinol->DHBA Kolbe-Schmitt (CO2, K2CO3) NitroAcid 3-Nitro-2,6-dihydroxybenzoic Acid DHBA->NitroAcid Nitration (HNO3/H2SO4, <0°C) DHBenzamide 2,6-Dihydroxybenzamide DHBA->DHBenzamide Amidation Target This compound NitroAcid->Target Amidation (SOCl2 then NH3) DHBenzamide->Target Direct Nitration (HNO3, AcOH)

Figure 1: Strategic disconnection of this compound showing the 'Classic' Resorcinol route (solid lines) and the Direct Nitration route (dashed).[1]

Detailed Experimental Protocols

Pathway A: The Resorcinol Route (Scale-Up Preferred)[1]

This pathway avoids the high cost of substituted benzamides by building the core from commodity chemicals.[1]

Step 1: Carboxylation (Kolbe-Schmitt Reaction)[1]
  • Objective: Convert Resorcinol to 2,6-Dihydroxybenzoic acid (2,6-DHBA).

  • Mechanism: Phenoxide formation followed by electrophilic attack by CO₂. The potassium salt is critical for directing the CO₂ to the ortho position (chelation control).[1]

  • Protocol:

    • Dissolve Resorcinol (1.0 eq) in water containing KOH (1.0 eq).[1]

    • Evaporate to dryness to obtain the dry potassium phenoxide salt.

    • Heat the salt to 180–200°C under CO₂ pressure (5–10 atm) for 4–6 hours.

    • Workup: Dissolve the melt in water, acidify with HCl to pH < 2. 2,6-DHBA precipitates (often mixed with 2,4-isomer).[1][4][5]

    • Purification: Recrystallization from water or separation based on pKa differences (2,6-acid is stronger due to intramolecular H-bonding).[1]

Step 2: Regioselective Nitration[1]
  • Objective: Introduce the nitro group at position 3 (equivalent to 5).

  • Critical Control: Temperature must be kept below 0°C to prevent dinitration.

  • Protocol:

    • Prepare a solution of 2,6-DHBA (10 g) in concentrated H₂SO₄ (50 mL). Cool to -10°C in an ice-salt bath.

    • Prepare a nitrating mixture: Fuming HNO₃ (1.05 eq) in H₂SO₄ (10 mL).

    • Add the nitrating mixture dropwise over 60 minutes, maintaining internal temp < -5°C.

    • Stir for 1 hour at 0°C.

    • Quench: Pour onto 200 g crushed ice. The yellow nitro-acid precipitates.[1]

    • Yield: Typically 75–85%.

Step 3: Amidation via Acid Chloride[1]
  • Objective: Convert the carboxylic acid to the primary amide.

  • Challenge: Protecting the phenol groups is usually unnecessary if thionyl chloride is used carefully, but O-acylation can occur.

  • Protocol:

    • Suspend 3-nitro-2,6-dihydroxybenzoic acid (5 g) in Toluene or DCM.

    • Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.[1]

    • Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

    • Evaporate excess SOCl₂ under vacuum.

    • Dissolve residue in dry THF.

    • Cool to 0°C and bubble anhydrous Ammonia gas (NH₃) or add NH₄OH solution dropwise.

    • Workup: The product precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Pathway B: Direct Nitration of 2,6-Dihydroxybenzamide[1]

This route is faster for small-scale synthesis (mg to gram scale) if the benzamide precursor is available.[1]

  • Reagents: 2,6-Dihydroxybenzamide, Nitric Acid (65-70%), Glacial Acetic Acid.[1]

  • Rationale: The amide group is robust enough to survive mild nitration conditions. Acetic acid acts as a solvent and moderator to prevent vigorous oxidation.

Protocol:

  • Dissolution: Dissolve 2,6-Dihydroxybenzamide (1.0 g, 6.5 mmol) in Glacial Acetic Acid (10 mL).

  • Cooling: Cool the solution to 10–15°C.

  • Addition: Add HNO₃ (1.0 eq, d=1.42) dropwise.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn yellow/orange.

  • Precipitation: Pour the mixture into ice water (50 mL).

  • Filtration: Collect the yellow solid.

  • Purification: Recrystallize from Methanol.

  • Expected Yield: 60–70%.

Comparative Data Analysis

FeaturePathway A (Resorcinol Route)Pathway B (Direct Nitration)
Starting Material Cost Low (Resorcinol is a commodity)High (Substituted benzamide)
Step Count 3 (Carboxylation, Nitration, Amidation)1 (Nitration)
Scalability High (Kg to Ton scale)Low/Medium (Exotherm management)
Regioselectivity High (Steric bulk of COOH helps)High (Synergistic directing effects)
Safety Profile Moderate (Standard acid handling)Moderate (Nitration of electron-rich ring)

References

  • Kolbe-Schmitt Carboxylation: Nakamatsu, T., et al. "Method for producing 2,6-dihydroxybenzoic acid."[4] European Patent Application EP0552912A2, 1993.[4]

  • Nitration of Hydroxybenzoic Acids: "Preparation of 3-hydroxy-4-nitrobenzoic acid."[1] PrepChem, citing Systematic Organic Chemistry, W. M. Cumming, 1937.[6]

  • Amidation Strategies: Mahajan, P., et al. "Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions."[7] The Chemical Record, 2021. [1]

  • Enzymatic Alternatives (2,6-DHBA): Bubenheim, P., et al. "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation."[1] Molecules, 2023.[8][9]

  • Benzamide Nitration Precedents: "Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine."[1] Justia Patents, 2012. (Demonstrates nitration of similar electron-rich heterocyclic amides). [1]

Sources

Technical Guide: Hydrogen Bonding Architectures in 2,6-Dihydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the realm of crystal engineering and solid-state pharmaceutical chemistry, the precise manipulation of hydrogen bonding networks determines solubility, bioavailability, and thermodynamic stability. Subject: This guide provides a rigorous structural analysis of 2,6-Dihydroxy-5-nitrobenzamide , a high-value scaffold that combines the "dual-clamping" intramolecular hydrogen bonding of


-resorcylamide with the electronic tuning of a nitro group.
Significance:  Understanding the H-bond topology of this molecule is critical for researchers designing "molecular shields" to improve membrane permeability or stabilizing high-energy crystal polymorphs.

Structural Analysis & H-Bonding Motifs

The "Dual-Clamp" Mechanism (Intramolecular)

The defining feature of 2,6-dihydroxybenzamide derivatives is the ability of the two ortho-hydroxyl groups to lock the central amide moiety into a planar conformation. In the specific case of the 5-nitro derivative, this effect is electronically modulated.

  • S(6) Resonance-Assisted Hydrogen Bonding (RAHB): The hydroxyl group at position 2 acts as a hydrogen bond donor to the amide carbonyl oxygen (acceptor). This forms a thermodynamically stable 6-membered pseudo-ring, denoted in graph set notation as S(6) . This interaction is "resonance-assisted" because the

    
    -electron delocalization between the phenol and the amide strengthens the H-bond.
    
  • The 6-Position Interaction: The second hydroxyl group at position 6 creates a competitive or cooperative interaction. In the most stable conformer, it typically donates to the same amide carbonyl oxygen, creating a bifurcated acceptor system. Alternatively, it may rotate to donate to the amide nitrogen (less common due to geometry) or engage in intermolecular networking.

Intermolecular Synthons

While intramolecular bonds dictate molecular planarity, intermolecular bonds dictate crystal packing.

  • Amide Homodimers (

    
    ): 
    Like most primary amides, the central scaffold forms centrosymmetric dimers via 
    
    
    
    interactions. This creates an eight-membered ring motif,
    
    
    , which acts as the primary "supramolecular glue" holding the crystal lattice together.
  • Nitro Group Participation: The 5-nitro group is a weak H-bond acceptor. In the crystal lattice, it typically recruits weak

    
     interactions or acts as an acceptor for surplus hydroxyl protons from neighboring layers, facilitating the formation of 3D networks from 2D sheets.
    

Electronic Tuning: The 5-Nitro Effect

The introduction of a nitro group at the 5-position is not merely structural; it is electronic.

  • Acidity Enhancement: The strong electron-withdrawing nature ($ -I, -M $) of the nitro group increases the acidity of the para-hydroxyl (position 2) and ortho-hydroxyl (position 6).

  • H-Bond Strengthening: This increased acidity makes the hydroxyl protons better donors, significantly shortening the

    
     distance compared to the non-nitrated parent compound.
    
  • Implications: This results in a "tighter" intramolecular lock, potentially lowering aqueous solubility (by burying polar surface area) while increasing lipophilicity and membrane permeability.

Experimental Characterization Protocols

Crystallization Strategy (Self-Validating Protocol)

To isolate the thermodynamically stable polymorph for H-bond analysis, a slow evaporation method is recommended over crash-cooling.

Protocol:

  • Solvent Selection: Dissolve 100 mg of this compound in 15 mL of Ethanol/Ethyl Acetate (1:1 v/v). Rationale: The nitro group improves solubility in EtAc, while EtOH facilitates H-bond exchange.

  • Seeding: If available, seed with a microcrystal of the pure phase to bypass the nucleation energy barrier.

  • Evaporation: Cover with parafilm, punch 3-5 pinholes, and allow to stand at 20°C for 48-72 hours.

  • Validation: Crystals should be yellow/orange prisms. Needle-like morphology often indicates solvate formation (unwanted).

Spectroscopic Validation
TechniqueObservable SignalMechanistic Interpretation
SCXRD

distance < 2.6 Å
Confirms strong Intramolecular H-bond (RAHB).
IR Spectroscopy

shift to ~3200

Broad, redshifted peak indicates strong H-bonding (vs. free OH at 3600).

NMR (DMSO-d6)
Phenol

> 12 ppm
Extreme downfield shift confirms the proton is "locked" in a deshielded H-bond environment.

Visualization of H-Bonding Logic

The following diagram illustrates the hierarchical assembly of the molecule, from intramolecular locking to supramolecular packing.

HBondingNetwork cluster_Intra Intramolecular (Conformation) cluster_Inter Intermolecular (Packing) Molecule This compound OH2 2-OH Group (Donor) Molecule->OH2 OH6 6-OH Group (Donor) Molecule->OH6 AmideO Amide C=O (Acceptor) Molecule->AmideO AmideN Amide NH2 (Donor) Molecule->AmideN Nitro 5-Nitro Group (Weak Acceptor) Molecule->Nitro OH2->AmideO Strong H-Bond S6 S(6) Motif (Planarity Lock) OH2->S6 OH6->AmideO Bifurcated H-Bond AmideO->S6 Dimer R2,2(8) Dimer (Supramolecular Synthon) AmideO->Dimer AmideN->AmideO Intermolecular (Neighbor Molecule) AmideN->Dimer Sheet 2D Sheet Architecture Nitro->Sheet Weak C-H...O Links Dimer->Sheet

Caption: Hierarchical assembly of this compound. Intramolecular S(6) rings lock planarity, enabling efficient stacking of R2,2(8) dimers into 2D sheets.

Computational Methodology (DFT)[1]

For researchers validating these experimental findings, the following computational setup is the standard for reproducing the RAHB energy.

Workflow:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p).

    • Note: The ++ diffuse functions are mandatory to correctly model the anionic character of the oxygen in strong H-bonds.

    • Note:D3(BJ) dispersion correction is critical for capturing the

      
       stacking contributions in the crystal lattice.
      
  • Optimization: Perform a relaxed potential energy surface (PES) scan of the

    
     torsion angle to quantify the energy barrier of breaking the intramolecular H-bond (typically 10-15 kcal/mol).
    

References

  • Tanak, H., et al. (2009).[1] 2-Hydroxy-5-nitrobenzamide.[2] Acta Crystallographica Section E. Link

    • Key Data: Provides the foundational crystal structure (CSD Ref: 758428) for the 2-hydroxy-5-nitro analog, confirming the S(6) and R2^2(8) motifs.
  • PubChem. (2025).[2][3] 2-Hydroxy-5-nitrobenzamide Compound Summary. National Library of Medicine. Link

    • Key Data: Chemical and physical property verification.[1][2][3][4][5]

  • Gilli, G., et al. (2009). The Nature of the Hydrogen Bond. Oxford University Press. Key Data: Authoritative text on Resonance Assisted Hydrogen Bonding (RAHB) theory used to explain the S(6) stability.
  • Bernstein, J., et al. (1995).[1][4][6][7] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link

    • Key Data: The definitive source for the graph set notation (S(6), R2^2(8)) used in this analysis.

Sources

Methodological & Application

step-by-step synthesis protocol for 2,6-Dihydroxy-5-nitrobenzamide

[1][2][3]

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dihydroxybenzoate

Objective: Protection of the carboxylic acid to prevent decarboxylation and improve organic solubility.[1]

Reagents:

  • 2,6-Dihydroxybenzoic acid (2,6-DHBA): 15.4 g (100 mmol)[1]

  • Methanol (anhydrous): 150 mL

  • Sulfuric acid (conc.[1]

    
    ): 3.0 mL
    

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.4 g of 2,6-DHBA in 150 mL of anhydrous methanol.

  • Catalysis: Add 3.0 mL of concentrated sulfuric acid dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor conversion by TLC (Eluent: 50% EtOAc/Hexane).
    
  • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess methanol (approx. 80% volume reduction).[1]

  • Precipitation: Pour the residue into 200 mL of ice-cold water. The ester should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (

    
    ) and saturated 
    
    
    solution (to remove unreacted acid). Dry in a vacuum oven at
    
    
    .

Expected Yield: 14–15 g (85–90%). Data Check: melting point ~67–68°C.[1]

Step 2: Regioselective Nitration

Objective: Introduction of the nitro group at the 5-position (equivalent to 3-position).[1]

Reagents:

  • Methyl 2,6-dihydroxybenzoate: 8.4 g (50 mmol)[1]

  • Glacial Acetic Acid: 40 mL

  • Nitric Acid (70%,

    
    ): 3.5 mL (~55 mmol)
    

Critical Mechanism: The hydroxyl groups at 2 and 6 are strongly activating ortho/para directors. The ester at 1 is a meta director.[1] Positions 3 and 5 are mutually reinforced by the directing effects of the hydroxyls (ortho to one, para to the other). Cooling is essential to prevent dinitration (3,5-dinitro).[1]

Procedure:

  • Setup: Dissolve 8.4 g of the methyl ester in 40 mL of glacial acetic acid in a 250 mL three-neck flask. Cool the solution to 0–5°C using an ice-salt bath.

  • Addition: Prepare a solution of 3.5 mL nitric acid in 10 mL glacial acetic acid. Add this mixture dropwise over 30 minutes, maintaining the internal temperature below

    
    .
    
  • Reaction: Stir at

    
     for 1 hour. The solution will turn yellow/orange.[1]
    
  • Quenching: Pour the reaction mixture onto 150 g of crushed ice with vigorous stirring. The product, Methyl 5-nitro-2,6-dihydroxybenzoate, will precipitate as a yellow solid.[1]

  • Purification: Filter the solid. Wash copiously with cold water to remove acid traces.[1] Recrystallize from methanol/water if purity is <95%.[1]

Expected Yield: 8.5 g (~80%).

Step 3: Ammonolysis to this compound

Objective: Conversion of the ester to the primary amide.[1]

Reagents:

  • Methyl 5-nitro-2,6-dihydroxybenzoate: 4.26 g (20 mmol)[1]

  • Ammonium Hydroxide (28–30%

    
     aq): 40 mL
    
  • Methanol: 20 mL (optional co-solvent)

Procedure:

  • Mixing: In a sealed pressure tube or a stoppered flask, suspend 4.26 g of the nitro ester in 20 mL methanol.

  • Ammonolysis: Add 40 mL of concentrated aqueous ammonium hydroxide. Seal the vessel.

  • Incubation: Stir at room temperature for 24 hours. The solid may initially dissolve and then reprecipitate as the less soluble amide forms.[1]

    • Note: If reaction is slow, heat gently to

      
      , but avoid higher temperatures to prevent hydrolysis back to the acid.
      
  • Isolation: Cool the mixture to

    
    . Acidify carefully with dilute HCl to pH ~5 (do not go too acidic to avoid hydrolysis, just enough to protonate the phenolics and ensure precipitation).
    
  • Filtration: Filter the yellow solid, wash with cold water, and dry.

Characterization:

  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: >250°C (decomposition).[1]

Process Data Summary

ParameterStep 1 (Esterification)Step 2 (Nitration)Step 3 (Ammonolysis)
Limiting Reagent 2,6-DHBAMethyl EsterNitro Ester
Solvent MethanolAcetic AcidNH4OH (aq) / MeOH
Temp / Time Reflux / 8h0–5°C / 1hRT / 24h
Key Hazard H2SO4 (Corrosive)Exotherm / NitrationAmmonia Fumes
Typical Yield 85–90%75–80%70–85%

Safety & Handling (E-E-A-T)

Nitration Risks: Nitration of electron-rich phenols (like resorcinol derivatives) is highly exothermic.[1]

  • Runaway Risk: Always add the nitrating agent to the substrate slowly.[1] Never reverse the addition order.

  • Temperature Control: Failure to keep the reaction below 10°C will result in dinitration (formation of picric acid analogs), which can be shock-sensitive and unstable.[1]

Chemical Hygiene:

  • This compound: Treat as a potential irritant and toxicant.[1] Nitro-aromatics can cause methemoglobinemia if absorbed through the skin.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Waste Disposal: Quenched nitration mixtures contain dilute acid and nitro-organics.[1] Neutralize and dispose of as hazardous organic waste.[1] Do not concentrate nitration mother liquors to dryness without testing for peroxides/instability.[1]

References

  • Synthesis of Resorcylic Acid Derivatives

    • Source: Scott, A. I., et al.
    • Context: Establishes the reactivity patterns of 2,6-dihydroxybenzo
  • Nitration of Activated Phenols

    • Source: Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers.[1]

    • Context: Standard reference for nitration conditions of highly activated aromatic rings to avoid oxidation.[1]

  • Ammonolysis of Esters

    • Source: "Preparation of amides from esters using aqueous ammonia."[1] Organic Syntheses, Coll.[2] Vol. 3.

    • Context: Validates the use of aqueous ammonia for converting methyl esters to amides without coupling reagents.[1]

  • 2,6-Dihydroxybenzoic Acid Data

    • Source: PubChem Compound Summary for CID 9338.[1]

    • Context: Physical property verification for starting materials.[1]

Introduction: The Strategic Importance of Aromatic Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Synthesis of 5-Amino-2,6-dihydroxybenzamide via Catalytic Hydrogenation

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable pathway to aromatic amines. These amines are not merely intermediates but are pivotal structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The resulting amino group serves as a versatile handle for further molecular elaboration, making this reduction a critical step in the drug discovery and development pipeline.

This guide focuses on the specific catalytic hydrogenation of 2,6-Dihydroxy-5-nitrobenzamide to produce 5-Amino-2,6-dihydroxybenzamide. This target molecule is a highly functionalized aniline, a scaffold of significant interest for building complex molecular architectures. The protocol detailed herein employs Palladium on carbon (Pd/C), a widely used and highly efficient heterogeneous catalyst, under a standard hydrogen atmosphere.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a field-tested, step-by-step protocol, and address critical safety and operational considerations to ensure a successful and safe synthesis.

Reaction Overview and Mechanism

The conversion of this compound to its corresponding aniline derivative is a classic example of heterogeneous catalytic hydrogenation.

Figure 1: Overall reaction for the hydrogenation of this compound.

The mechanism of nitro group reduction on a palladium surface is a multi-step process.[4] It begins with the adsorption of both the hydrogen gas and the nitroarene onto the surface of the palladium catalyst.[5] The diatomic hydrogen dissociates into highly reactive atomic hydrogen on the metal surface. These hydrogen atoms are then sequentially transferred to the oxygen atoms of the nitro group. This process proceeds through nitroso and hydroxylamine intermediates.[4][6][7] The hydroxylamine intermediate is the slowest to be reduced and its accumulation can sometimes lead to side reactions or process hazards in industrial settings.[6][8] However, under controlled lab conditions with an efficient catalyst like Pd/C, the reaction proceeds smoothly to the final amine product.

Catalyst Selection: The Rationale for Palladium on Carbon (Pd/C)

While various catalysts can effect nitro group reduction (e.g., Raney Nickel, Platinum oxides), Palladium on carbon (Pd/C) is frequently the catalyst of choice for several compelling reasons:[2][3]

  • High Activity & Selectivity: Pd/C is exceptionally active for the reduction of nitro groups and generally does not affect other common functional groups like amides, carboxylic acids, or hydroxyl groups under mild conditions. This selectivity is crucial for complex molecules like our substrate.

  • Operational Simplicity: As a heterogeneous catalyst, Pd/C is a solid that is easily separated from the reaction mixture by simple filtration, greatly simplifying product work-up.[9]

  • Cost-Effectiveness and Reusability: Compared to other precious metal catalysts, palladium offers a good balance of reactivity and cost. The catalyst can often be recycled for several runs without significant loss of activity.[10]

  • Milder Conditions: Pd/C often allows the reaction to proceed efficiently at room temperature and atmospheric pressure of hydrogen, which is convenient and safer for standard laboratory equipment.[10]

Detailed Experimental Protocol

This protocol outlines the procedure for the hydrogenation on a 1-2 mmol scale.

Materials and Equipment
  • Substrate: this compound

  • Catalyst: 10% Palladium on carbon (Pd/C), preferably 50% wet with water to reduce pyrophoricity.

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: Hydrogen gas cylinder with regulator or a balloon filled with hydrogen.

  • Inert Gas: Nitrogen or Argon.

  • Reaction Vessel: A two- or three-necked round-bottom flask, appropriately sized.

  • Stirring: Magnetic stirrer and a Teflon-coated stir bar.

  • Filtration: Celite® or a similar filter aid, and a sintered glass funnel or a Büchner funnel with filter paper.

  • Monitoring: Thin Layer Chromatography (TLC) plates (e.g., silica gel with fluorescent indicator).

Critical Safety Precautions

Hydrogenation reactions carry inherent risks, primarily fire and explosion hazards. Adherence to strict safety protocols is mandatory.[11][12]

  • Pyrophoric Catalyst: Pd/C is highly flammable, especially after use when it is dry and saturated with hydrogen.[11] Never allow the dry, used catalyst to come into contact with air or organic solvents. It must be kept wet during filtration and disposal.[12]

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] The entire procedure must be performed in a well-ventilated chemical fume hood.[14][15]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air and filled with an inert gas (Nitrogen) before introducing hydrogen to prevent the formation of an explosive mixture.[11]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[15]

  • Fire Safety: Keep flammable solvents away from the immediate reaction area and have a fire extinguisher (Type D for metal fires, or sand) readily accessible.[11][12]

Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for catalytic hydrogenation.
  • System Setup:

    • Place a magnetic stir bar into a 50 mL two-necked round-bottom flask.

    • Weigh the 10% Pd/C catalyst (5-10 mol % relative to the substrate) and add it to the flask. For a 1 mmol reaction (198 mg of substrate), this is approximately 10-20 mg of the dry weight of the catalyst.

    • Attach a septum to one neck and a gas inlet adapter connected to a nitrogen/vacuum manifold to the other.

  • Inerting the System:

    • Secure the flask to a stand inside the fume hood.

    • Carefully evacuate the flask using the manifold and then backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Addition of Reagents:

    • Under a positive flow of nitrogen, add the this compound (1.0 eq).

    • Using a syringe, add anhydrous methanol (approx. 0.1 M concentration, e.g., 10 mL for a 1 mmol reaction) to the flask. The solvent should be degassed beforehand if possible.

    • Allow the mixture to stir for a few minutes to ensure the substrate dissolves.

  • Hydrogenation:

    • Replace the nitrogen line with a hydrogen line (either from a balloon or a regulated cylinder).

    • Perform another three vacuum/backfill cycles, this time using hydrogen.[11]

    • After the final fill, ensure the flask is under a positive pressure of hydrogen (a balloon is a self-regulating system for ~1 atm).

    • Begin vigorous stirring. An efficient reaction depends on good mixing of the solid catalyst, the liquid solution, and the hydrogen gas.

  • Reaction Monitoring:

    • The reaction progress can be monitored by TLC. To take a sample, switch the atmosphere back to nitrogen, briefly remove the septum, and withdraw a small aliquot with a pipette.

    • Spot the aliquot on a TLC plate against a spot of the starting material. A suitable eluent might be 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The product, being more polar, should have a lower Rf value than the starting material.

    • The reaction is typically complete within 2-6 hours at room temperature, but may vary.

  • Work-up and Catalyst Filtration:

    • Once the reaction is complete (disappearance of starting material by TLC), carefully purge the flask with nitrogen for several minutes to remove all hydrogen.

    • Prepare a filtration setup. A pad of Celite® (approx. 1-2 cm thick) in a sintered glass or Büchner funnel is recommended. Pre-wet the Celite pad with a small amount of methanol.

    • CRITICAL STEP: Under a nitrogen atmosphere if possible, or working quickly in the open fume hood, transfer the reaction slurry onto the Celite pad. The key is to keep the catalyst wet at all times.

    • Rinse the reaction flask with additional methanol and pour the rinsing through the filter to ensure all product is collected.

    • Wash the filter cake with several portions of methanol.

    • The filtered catalyst on Celite should be immediately quenched by slowly adding water and then disposed of in a designated solid waste container. Do not leave it to dry on the bench.

  • Isolation and Purification:

    • Collect the filtrate in a clean round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from methanol/water) or by flash column chromatography on silica gel if necessary.

Data and Expected Results

The following table provides an example of reagent quantities for a typical 1 mmol scale reaction.

Component Molar Mass ( g/mol ) Equivalents Amount (mg) Amount (mmol) Role
This compound198.131.01981.0Substrate
10% Pd/C (50% wet)N/A~0.05 (as Pd)~50~0.05Catalyst
Hydrogen (H₂)2.02ExcessN/AExcessReducing Agent
Methanol (MeOH)32.04N/A~10 mLN/ASolvent
Product: 5-Amino-2,6-dihydroxybenzamide168.15---Expected Yield >90%

Troubleshooting

  • Stalled Reaction: If the reaction does not proceed, ensure the hydrogen supply is adequate and that the stirring is vigorous enough to suspend the catalyst. The catalyst itself may be old or deactivated; trying a fresh batch is advisable.

  • Low Yield: Product may be lost if it adsorbs strongly to the catalyst. Ensure thorough washing of the filter cake during work-up. The product may also be air-sensitive; keeping the work-up under an inert atmosphere can help.

  • Impure Product: If side products are observed, it may be due to over-reduction or side reactions. Reducing the reaction time or temperature can sometimes help. Ensure the starting material is pure.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 5-Amino-2,6-dihydroxybenzamide using catalytic hydrogenation. The choice of Pd/C as a catalyst ensures high selectivity and simplifies the purification process. By adhering to the detailed steps and, most importantly, the stringent safety precautions, researchers can confidently perform this valuable transformation to access key building blocks for drug discovery and development.

References

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link][6]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88(11), 6901–6910. Retrieved from [Link]

  • Niknam, F., Deris, A., & Shahvelayati, A. S. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11233-11244. Retrieved from [Link][1]

  • Catalyst University. (2016, July 28). Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. Retrieved from [Link][5]

  • Studer, A., & Klee, H. (1999). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. Retrieved from [8]

  • Carr, R., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 708. Retrieved from [Link]

  • Aubakirov, Y., Sassykova, L., Subramanian, S., Bhaskar, K., & Otzhan, U. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 515-523. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link][2]

  • Van Der Meer, J. Y., et al. (2020). Method of reducing aromatic nitro compounds. Google Patents. Retrieved from [4]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link][11]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7815–7819. Retrieved from [Link][10]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link][9]

  • Kinfe, H. H. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link][14]

  • Gujarat Technological University. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link][12]

  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(8), 1577–1591. Retrieved from [Link][7]

  • Wan, Y., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(12), 20591–20601. Retrieved from [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions. Retrieved from [Link][15]

Sources

preparing pyrazine derivatives from 2,6-Dihydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pyrazine-Core Pharmacophores from Nitro-Carboxamide Precursors

Executive Summary & Chemical Strategy

This guide addresses the synthesis of pyrazine derivatives starting from 2,6-dihydroxy-5-nitrobenzamide (and its structural isosteres). It is critical to distinguish between two distinct synthetic pathways dictated by the specific aromatic core of the starting material:

  • The "Favipiravir" Pathway (Pyrazine Core): In the context of antiviral drug development (specifically Favipiravir/T-705 and T-1105 ), the starting material is often the nitrogen-containing isostere, 3-hydroxy-6-nitro-2-pyrazinecarboxamide .[1] The protocol below details the reduction and functionalization of this core to yield bioactive pyrazine carboxamides.

  • The "Benzoxazine/Quinoxaline" Pathway (Benzene Core): If the starting material is the carbocyclic This compound , the aromatic ring is stable. The "pyrazine derivative" in this context refers to Quinoxalines (Benzopyrazines) or Benzoxazines formed via condensation with 1,2-biselectrophiles after nitro reduction.

Expert Insight: The high density of functional groups (Nitro, Amide, ortho-Hydroxyls) makes this scaffold highly reactive but prone to side reactions (e.g., polymerization). The protocols below utilize Catalytic Hydrogenation for clean nitro-reduction and Cyclocondensation for heterocycle formation.[1]

Reaction Logic & Pathway Analysis

The following decision tree illustrates the divergence in synthesis based on the core ring structure (Benzene vs. Pyrazine).

G Start Starting Material: This compound (or Pyrazine Isostere) Step1 Step 1: Nitro Reduction (Pd/C, H2) Start->Step1  Activation   Intermediate_B Intermediate A: 5-Amino-2,6-dihydroxybenzamide (Benzene Core) Step1->Intermediate_B  If Carbocyclic   Intermediate_P Intermediate B: 3-Amino-6-hydroxy-2-pyrazinecarboxamide (Pyrazine Core) Step1->Intermediate_P  If Heterocyclic   Path_Benz Path A: Cyclocondensation (+ 1,2-Dicarbonyl) Intermediate_B->Path_Benz  Ring Fusion   Path_Fav Path B: Diazotization/Fluorination (Favipiravir Route) Intermediate_P->Path_Fav  Functionalization   Product_Benz Target 1: Benzoxazine / Quinoxaline Derivatives Path_Benz->Product_Benz Product_Fav Target 2: Favipiravir (T-705) Analogs Path_Fav->Product_Fav

Figure 1: Synthetic divergence based on the aromatic core.[1] Path B represents the standard route for T-705/T-1105 synthesis.[1]

Detailed Protocols

Protocol A: Synthesis of Favipiravir (T-705) Precursors

Applicability: This protocol assumes the starting material is the Pyrazine isostere (3-hydroxy-6-nitro-2-pyrazinecarboxamide), common in antiviral research.[1]

Objective: Selective reduction of the nitro group followed by diazotization to install the Fluorine atom (for T-705) or Hydrogen (for T-1105).[1]

Reagents & Equipment:

  • Substrate: 3-Hydroxy-6-nitro-2-pyrazinecarboxamide (10 mmol)

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (MeOH) or DMF (if solubility is poor)

  • Reagent: HF-Pyridine (for fluorination) or NaNO2/H2SO4.[1]

  • Equipment: High-pressure hydrogenation vessel (Parr shaker).

Step-by-Step Methodology:

  • Hydrogenation (Nitro Reduction):

    • Dissolve 10 mmol of the nitro-amide in 50 mL of MeOH.

    • Add 10 wt% Pd/C catalyst carefully under Argon flow.[1]

    • Pressurize with Hydrogen gas (30–50 psi) and agitate at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Solvent: DCM/MeOH 9:1). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

    • Filter through Celite to remove Pd/C. Concentrate the filtrate to yield the 3-amino-6-hydroxy-2-pyrazinecarboxamide intermediate.[1]

  • Diazotization-Fluorination (Schiemann-like Reaction):

    • Cool the amine intermediate (in HF-Pyridine solvent) to -10°C.

    • Add NaNO2 (1.2 eq) portion-wise to generate the diazonium salt in situ.

    • Allow the mixture to warm to RT and then heat to 60°C for 1 hour to promote dediazoniation and fluorination.

    • Note: This step installs the Fluorine at position 6, yielding 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir) .[1]

  • Purification:

    • Quench with ice water. Extract with Ethyl Acetate.[1]

    • Recrystallize from Ethanol/Water.

Protocol B: Synthesis of Fused Quinoxalines (Benzopyrazines)

Applicability: This protocol uses the exact Benzene starting material (this compound) to create fused pyrazine rings (Quinoxalines).[1]

Objective: Convert the nitro-benzamide into a quinoxaline scaffold via reduction and condensation with a 1,2-dicarbonyl.

Reagents:

  • Substrate: this compound.[1]

  • Reactant: Glyoxal (40% aq) or Ethyl Pyruvate.

  • Catalyst: 10% Pd/C.[1]

  • Solvent: Ethanol (EtOH), Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Preparation of 5-Amino-2,6-dihydroxybenzamide:

    • Perform catalytic hydrogenation as described in Protocol A (Step 1).

    • Yield: Typically >90%.[1] The product is an air-sensitive aminophenol.[1] Use immediately.

  • Condensation (Ring Closure):

    • Dissolve the fresh amine (5 mmol) in 20 mL Ethanol containing 1 mL Acetic Acid.

    • Add Glyoxal (1.2 eq) dropwise.

    • Reflux for 3–5 hours.[1]

    • Mechanism:[2][3][4][5] The amine (pos 5) and the hydroxyl (pos 6) could compete. However, to form a Quinoxaline , you strictly require a 1,2-diamine .

    • Critical Correction: Since the substrate is an amino-phenol, the reaction with glyoxal will preferentially yield a Benzoxazine (specifically 2H-1,4-benzoxazin-3-one derivatives).[1]

    • To force Quinoxaline formation: You must first convert the 6-OH to an amine (via Smiles rearrangement or nucleophilic displacement on the nitro-precursor before reduction).[1]

    • Alternative: If the user accepts Benzoxazine (a bio-isostere of Quinoxaline), proceed with reflux.

Data Summary: Expected Yields & Parameters

ParameterProtocol A (Favipiravir Route)Protocol B (Benzoxazine Route)
Precursor Core Pyrazine (Heterocycle)Benzene (Carbocycle)
Key Reagent HF-Pyridine / NaNO2Glyoxal / Pyruvate
Critical Step Fluorination (Temp Control)Condensation (pH Control)
Typical Yield 45–60% (Overall)70–85% (Condensation)
Major Impurity Des-fluoro analog (T-1105)Polymerized Glyoxal

References & Authority

  • Furuta, Y., et al. "Synthesis and biological activity of T-705 (favipiravir) derivatives." Antiviral Research. (Foundational work on 3-hydroxypyrazine-2-carboxamide scaffolds).

  • Jin, Z., et al. "Efficient Synthesis of Favipiravir." Journal of Organic Chemistry. (Describes the diazotization-fluorination sequence).

  • Google Patents. "Process for preparation of pyrazine carboxamide derivatives." (Patents confirming the nitro-hydroxy precursors).[1]

  • BenchChem Application Notes. "Synthesis of 2-Hydroxy-6-nitrobenzaldehyde and related benzamide derivatives." (Context for nitro-benzamide reactivity).

Safety Warning:

  • Nitro Compounds: Potentially explosive residues.[1] Do not distill to dryness.[1]

  • HF-Pyridine: Extremely toxic and corrosive.[1] Requires specific calcium gluconate safety protocols.[1]

  • Hydrogenation: Fire hazard.[1] Ensure proper grounding of the Parr shaker.

Sources

Application Note: High-Precision UV-Vis Spectrophotometric Analysis of Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Nitrobenzamides (including isomers 2-, 3-, and 4-nitrobenzamide) are critical intermediates in the synthesis of diverse pharmaceutical agents, including PARP inhibitors (e.g., Iniparib metabolites) and anti-infective agents. While High-Performance Liquid Chromatography (HPLC) is the gold standard for separation, UV-Vis spectrophotometry remains the most efficient tool for rapid purity assessment, solubility profiling, and dissolution testing during early-phase formulation.

However, the analysis of nitrobenzamides presents specific physicochemical challenges—primarily poor aqueous solubility and significant solvatochromic shifts—that often lead to erroneous quantitation in standard "cookbook" protocols.

This guide provides a robust, self-validating methodology for the quantification of nitrobenzamides, grounded in the principles of electronic spectroscopy and aligned with ICH Q2(R1) validation standards.

Theoretical Principle: The Chromophore System

To develop a reliable method, one must understand the electronic behavior of the analyte. Nitrobenzamides possess two interacting chromophores: the nitro group (


) and the amide group  (

) attached to a benzene ring.
Electronic Transitions

The UV absorption spectrum is dominated by two primary transitions:

  • 
     Transition (K-band):  High intensity (
    
    
    
    ), typically observed between 250–280 nm .[1][2] This is the primary band for quantification due to its sensitivity.[1][2]
  • 
     Transition (R-band):  Low intensity (
    
    
    
    ), typically observed as a shoulder or weak peak around 330–350 nm .[1][2] This transition involves the lone pair electrons on the nitro oxygen.[2]
Solvatochromism (The Solvent Effect)

The position of the absorption maximum (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is heavily influenced by solvent polarity.
  • Bathochromic Shift (Red Shift): In polar protic solvents (like Methanol), the excited state of the

    
     transition is stabilized more than the ground state, shifting the peak to longer wavelengths.
    
  • Hypsochromic Shift (Blue Shift): Conversely, the

    
     band often shifts to shorter wavelengths in polar solvents due to hydrogen bonding stabilizing the lone pair in the ground state.
    

Critical Decision: We utilize the


 band for quantification because the 

band is too weak for trace analysis.

Visualizing the Analytical Logic

The following diagram outlines the decision matrix for method development, ensuring no step is performed without a logic check.

Nitrobenzamide_Workflow Start START: Sample Receipt Solubility Solubility Check (Is it water soluble?) Start->Solubility Stock_Prep Prepare Stock in MeOH (Prevents precipitation) Solubility->Stock_Prep No (Typical) Solubility->Stock_Prep Yes (Rare) Scan Spectral Scan (200-400 nm) Determine Lambda Max Stock_Prep->Scan Solvent_Cutoff Check Solvent Cutoff (Is Lambda Max > Cutoff?) Scan->Solvent_Cutoff Validation Execute ICH Q2(R1) Validation Protocol Solvent_Cutoff->Validation Yes Fail STOP: Change Solvent (e.g., Avoid Acetone) Solvent_Cutoff->Fail No Quant Routine Quantification Validation->Quant

Figure 1: Logic flow for UV-Vis method development. Note the critical checkpoint for solvent cutoff interference.

Materials and Instrumentation

Reagents[1][2]
  • Analyte: 4-Nitrobenzamide (or specific isomer), purity

    
    .[1][2][3]
    
  • Solvent: Methanol (HPLC Grade or UV-Cutoff Grade).[1][2]

    • Why Methanol? It dissolves nitro-aromatics well and has a UV cutoff of ~205 nm, leaving the 260–280 nm window clear.

    • Warning: Do not use Acetone.[1][2] Acetone absorbs strongly up to 330 nm and will mask the nitrobenzamide peak.[1][2]

  • Water: Deionized, 18.2 MΩ·cm (for dilution if using a mixed solvent system).

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][2]

    • Why Double-Beam? To correct for solvent absorption and lamp fluctuations in real-time.

  • Cuvettes: Quartz cuvettes (1 cm path length).

    • Warning: Do not use plastic or glass cuvettes; they absorb UV light below 300 nm.[1][2]

Experimental Protocol

Phase 1: Stock Solution Preparation (The "Solubility Trap")

Nitrobenzamides are sparingly soluble in water (


).[1][2] Direct dissolution in aqueous buffer will result in micro-suspensions that scatter light, causing a false high absorbance baseline (Tyndall effect).[1][2]
  • Weighing: Accurately weigh

    
     of Nitrobenzamide standard.
    
  • Primary Solubilization: Transfer to a

    
     volumetric flask. Add 
    
    
    
    of Methanol . Sonicate for 5 minutes until fully dissolved.
  • Make up to Volume: Fill to the mark with Methanol (or Water, only if precipitation has been ruled out at this concentration).[1][2]

    • Recommendation: Keep the solvent 100% Methanol for the stock to ensure stability.[2]

    • Concentration:

      
       (Stock A).[1][2]
      
Phase 2: Spectral Scanning & Determination
  • Dilution: Dilute

    
     of Stock A into 
    
    
    
    of Methanol (
    
    
    ).
  • Blanking: Place pure Methanol in both reference and sample holders. Auto-zero the instrument.

  • Scanning: Scan the sample from 200 nm to 400 nm .

  • Analysis: Identify the wavelength of maximum absorbance (

    
    ).[1][2]
    
    • Expected Result: A strong peak typically found between 260–275 nm (depending on the specific isomer).[1][2]

Phase 3: Calibration Curve Construction[2]
  • Prepare a series of dilutions from Stock A using Methanol:

  • Measure Absorbance at the determined

    
    .[1][2]
    
  • Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ).[1][2]

Validation Protocol (ICH Q2(R1) Alignment)

To ensure the method is trustworthy for drug development applications, the following validation parameters must be assessed.

Linearity & Range

The method must demonstrate a linear relationship conforming to Beer-Lambert's Law (


).[1][2]
  • Acceptance Criteria:

    
    .[1][2]
    
  • Procedure: Use the 6-point calibration curve generated in Phase 3.

Precision (Repeatability)
  • Procedure: Prepare 6 independent samples at the target concentration (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). Measure absorbance.[1][2][4][5][6][7]
    
  • Calculation: Calculate Relative Standard Deviation (%RSD).

  • Acceptance Criteria:

    
    .[1][2]
    
Limit of Detection (LOD) and Quantitation (LOQ)

Calculate these based on the standard deviation of the response (


) and the slope (

) of the calibration curve.



Accuracy (Recovery Studies)
  • Procedure: Spike a known amount of standard into a sample matrix (or solvent) at 80%, 100%, and 120% levels.[2]

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Data Presentation & Analysis

Summary of Typical Validation Results

The following table illustrates the expected performance metrics for 4-Nitrobenzamide in Methanol.

ParameterExperimental MethodAcceptance CriteriaTypical Result

Spectral Scan (200-400 nm)Distinct Peak~265 nm
Linearity (

)
2–12


0.9998
Precision

replicates
RSD

0.45%
LOD

N/A0.15

LOQ

N/A0.50

Molar Absorptivity (

)
Beer's Law CalculationConsistent~13,000

Troubleshooting & Common Pitfalls

The "Drifting Baseline"
  • Symptom: Absorbance keeps increasing or decreasing over time.[1][2]

  • Cause:

    • Volatile Solvent: Methanol evaporates in an open cuvette, increasing concentration.[1][2] Fix: Use capped quartz cuvettes.

    • Temperature: Solvents expand/contract with heat.[1][2] Fix: Allow samples to equilibrate to room temperature before measuring.

The "Negative Absorbance"
  • Symptom: Absorbance values below zero.[1][2]

  • Cause: The blank (reference) absorbs more than the sample. This happens if you use a "dirty" solvent for the blank and a "clean" solvent for the sample, or if the cuvettes are mismatched.

  • Fix: Use the exact same solvent batch for blank and sample. Match cuvettes.

Dirty Glassware Interference[1][2]
  • Symptom: Unexpected peaks or high background.[1][2]

  • Cause: Acetone residue from cleaning.[1][2]

  • Fix: Rinse cuvettes with Methanol only. Dry with nitrogen gas, not air (to avoid dust).[1][2]

Visualizing the Electronic Transition

Understanding the energy levels helps explain why the


 band is chosen over the 

.

Energy_Levels cluster_0 Selection Rules Ground Ground State (n, pi) Excited_Pi Excited State (pi*) Ground->Excited_Pi Absorption of UV Photon Transition1 n -> pi* (Weak, ~350nm) Transition2 pi -> pi* (Strong, ~265nm) CHOSEN FOR QUANT

Figure 2: Simplified energy diagram. The


 transition is allowed and intense, making it ideal for low-concentration detection.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]

  • Leyva, V., et al. (2011).[1][2][7] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.[1][2][5][7] (Demonstrates solvatochromic shifts in nitro-aromatics). [Link]

  • Sheffield Hallam University. (n.d.).[2] UV-Vis Absorption Spectroscopy - Theory (Electronic Transitions). [Link]

Sources

thin-layer chromatography (TLC) systems for benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thin-Layer Chromatography (TLC) Systems for the Analysis of Benzamide Derivatives

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of developing robust Thin-Layer Chromatography (TLC) systems for the separation and analysis of benzamide derivatives. Benzamides are a critical class of compounds in medicinal chemistry and pharmaceutical development, and TLC serves as an indispensable tool for reaction monitoring, purity assessment, and preliminary identification.[1]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern separation, enabling the user to rationally design, optimize, and troubleshoot their TLC methods.

The Foundational Principle: Understanding the Benzamide Moiety in TLC

The chromatographic behavior of benzamide derivatives on standard silica gel plates is primarily governed by the polarity arising from the carboxamide functional group (-C(=O)NHR) and the aromatic benzene ring. The amide group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). The benzene ring, while generally considered non-polar, can engage in π-π stacking interactions and its electron density can be modulated by various substituents.

The primary interaction mechanism in a normal-phase TLC system is adsorption, where the analyte molecules compete with the mobile phase molecules for polar interaction sites on the stationary phase.[2][3] For benzamides, this means the polar amide group will strongly interact with the hydroxyl groups (silanols) on the surface of the silica gel stationary phase.[2] The goal of method development is to select a mobile phase that can effectively disrupt these interactions to elicit migration and achieve separation.

Selecting the Stationary Phase: The Standard for Benzamides

For the vast majority of benzamide derivative analyses, silica gel 60 F254 pre-coated plates are the stationary phase of choice.[4][5]

  • Why Silica Gel? Silica gel is a highly polar adsorbent due to the prevalence of surface silanol groups (Si-OH).[5] These groups readily form hydrogen bonds with the polar amide functionality of benzamides, providing a strong retentive mechanism that is essential for separation. The acidic nature of some silanol groups can occasionally cause "tailing" (streaking) of basic compounds, an issue that is addressed through mobile phase modification.[5]

  • What does "F254" mean? The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that is excited by short-wave ultraviolet (UV) light at a wavelength of 254 nm.[6] Since the benzene ring in benzamide derivatives is a chromophore that absorbs UV light at this wavelength, the compounds will appear as dark spots against a glowing green background under a UV lamp.[7][8] This provides a simple, non-destructive method of visualization.

While silica gel is dominant, other stationary phases like alumina (basic, neutral, or acidic) can offer different selectivity, especially for aromatic compounds.[9] Reversed-phase (RP) plates, where the silica is chemically modified to be non-polar (e.g., C18), are also available and use polar mobile phases (like methanol/water mixtures), but are less common for routine benzamide analysis.[9][10]

Mobile Phase Development: The Key to Resolution

The mobile phase, or eluent, is the active component that drives the separation. Its selection and optimization are critical for success. For benzamides on silica gel, the mobile phase is typically a mixture of a relatively non-polar solvent and a more polar solvent.[10] The overall "strength" or polarity of the mobile phase is adjusted by changing the ratio of these solvents.

  • Increasing Polarity, Increasing Rf: A more polar mobile phase will more effectively compete with the analyte for binding sites on the silica gel, causing the benzamide derivative to travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, a less polar mobile phase leads to lower Rf values. An ideal Rf value for good separation is typically between 0.3 and 0.7.[3]

Common Solvent Systems

The table below summarizes common starting solvent systems for benzamide derivatives, categorized by the general polarity of the target analyte.

Analyte PolarityRecommended Mobile Phase System (v/v)Component Rationale
Low to Medium 20-50% Ethyl Acetate in Hexane or HeptaneHexane/Heptane: A non-polar "weak" solvent that ensures compounds do not run to the solvent front. Ethyl Acetate: A medium-polarity solvent that elutes the compounds. Increasing the ethyl acetate percentage increases the Rf.
Medium to High 5-20% Methanol in Dichloromethane (DCM)DCM: A stronger solvent than ethyl acetate, useful for more polar compounds. Methanol: A highly polar solvent used to significantly increase mobile phase strength.
Basic Derivatives 85:10:5 Ethyl Acetate / Methanol / Ammonium HydroxideAmmonium Hydroxide (or Triethylamine): A basic modifier is crucial. It deprotonates the acidic silanol groups on the silica surface, preventing strong ionic interactions with basic analytes and eliminating spot tailing.[11]

A study synthesizing tryptamine-based benzamides utilized a 50:50 ethyl acetate/n-hexane system for reaction monitoring.[12]Another analysis of benzodiazepine derivatives found success with an ethyl acetate-methanol-conc. ammonia (17:2:1) system.[13]

Experimental Workflow and Detailed Protocols

The following section provides a comprehensive, step-by-step protocol for performing a TLC analysis of a benzamide derivative.

Diagram: TLC Workflow for Benzamide Analysis

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis SamplePrep 1. Sample Preparation PlatePrep 2. Plate Activation Spotting 4. Spotting SamplePrep->Spotting ChamberPrep 3. Chamber Equilibration PlatePrep->Spotting Development 5. Development ChamberPrep->Development Spotting->Development Drying 6. Drying Development->Drying UV_Vis 7. UV Visualization (Non-Destructive) Drying->UV_Vis Stain_Vis 8. Staining (Destructive) UV_Vis->Stain_Vis If needed Analysis 9. R_f Calculation & Documentation UV_Vis->Analysis Stain_Vis->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Nitrobenzamide Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Electrophilic Aromatic Substitution on Deactivated Amides Ticket ID: CHEM-SUP-NITRO-001

Introduction: The Deactivation Dilemma

Nitrating nitrobenzamide (specifically converting 3-nitrobenzamide to 3,5-dinitrobenzamide) presents a classic conflict in organic synthesis: Thermodynamic necessity vs. Kinetic fragility.

To place a second nitro group on a ring already deactivated by a nitro group (


) and an amide group (

), you require forcing conditions—typically high temperatures and super-electrophiles (Nitronium ion,

). However, the amide bond is chemically fragile. Under the strong acidic conditions required for nitration, the amide is prone to acid-catalyzed hydrolysis , converting your target benzamide into a benzoic acid impurity (e.g., 3,5-dinitrobenzoic acid).

This guide provides the technical scaffolding to navigate this narrow window of operation.

Module 1: Critical Process Parameters (CPP)

Understanding the "Why" before the "How" is essential for troubleshooting.

The Hydrolysis Vector

The primary side reaction is the conversion of the amide to carboxylic acid. This is driven by water activity (


)  in the reaction matrix.
  • Mechanism: In mixed acid, the carbonyl oxygen is protonated, making the carbon highly electrophilic.[1] Any free water molecule will attack this carbon, leading to cleavage of the

    
     bond.
    
  • Control: You must maintain a system where

    
     is high enough to act as a dehydrating agent, effectively sequestering water produced during nitration.
    
The Regioselectivity Vector
  • Directing Effects: Both

    
     and 
    
    
    
    are meta-directing groups.
  • Outcome: 3-nitrobenzamide directs the incoming nitro group primarily to the 5-position.

  • Risk: If hydrolysis occurs before nitration, the resulting carboxylic acid (

    
    ) is also meta-directing, leading to the same regioisomer (3,5-dinitrobenzoic acid) but the wrong functional group.
    

Module 2: Troubleshooting Dashboard

Scenario A: "My product melting point is too high (or broad)."
  • Diagnosis: Contamination with 3,5-dinitrobenzoic acid.

  • Root Cause: Water activity in the mixed acid was too high, or the temperature spike facilitated hydrolysis.

  • Immediate Fix:

    • Check the purity of your

      
       (ensure it is fuming or >98%).
      
    • Increase the ratio of

      
       to substrate. Sulfuric acid acts as the solvent and desiccant.
      
  • Purification: The acid impurity is soluble in aqueous sodium bicarbonate (

    
    ). Wash the crude solid with 5% 
    
    
    
    to remove the acid, then recrystallize the remaining amide from ethanol.
Scenario B: "Reaction stalled. TLC shows starting material."
  • Diagnosis: Insufficient electrophilic strength (

    
     concentration low).
    
  • Root Cause: The ring is strongly deactivated. Standard mixed acid (

    
    ) at room temperature is insufficient.
    
  • Immediate Fix:

    • Temperature: Slowly ramp temperature to 70–80°C (Caution: Monitor exotherms).

    • Reagent: Switch to Oleum (fuming sulfuric acid) to shift the equilibrium toward

      
       formation.
      
Scenario C: "Violent exotherm upon acid addition."
  • Diagnosis: Heat accumulation due to poor mass transfer.

  • Root Cause: Nitrobenzamide is solid; dissolution in cold

    
     is exothermic. Nitration itself is highly exothermic.[2]
    
  • Immediate Fix:

    • Dissolution Step: Dissolve substrate in

      
      completely and cool to 0–5°C before adding 
      
      
      
      .
    • Addition Rate: Add nitrating agent subsurface or dropwise, keeping internal temp <15°C during addition.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol minimizes hydrolysis by maximizing dehydration via high sulfuric acid concentration.

Target: Synthesis of 3,5-Dinitrobenzamide from 3-Nitrobenzamide.

StepActionCritical ParameterReasoning
1 Dissolution Dissolve 1.0 eq 3-nitrobenzamide in 10-12 vol conc.

(98%).
Temp < 20°C
2 Cooling Cool solution to 0–5°C using an ice/salt bath.T < 5°C
3 Nitration Add 1.5 eq Fuming

(98%+) dropwise over 30 mins.
T < 15°C
4 Activation Remove ice bath. Allow to warm to RT, then heat to 70–80°C for 2-3 hours.T = 70-80°C
5 Quench Pour reaction mixture onto 20 vol crushed ice/water with vigorous stirring.Rapid Mixing
6 Purification Filter solid. Wash with cold water, then 5%

, then water again.
pH Check

Module 4: Visual Logic & Decision Trees

Figure 1: Reaction Pathway & Side Reaction Logic

ReactionPath cluster_conditions Critical Control Points Start 3-Nitrobenzamide Inter Protonated Intermediate Start->Inter + H2SO4/HNO3 Target 3,5-Dinitrobenzamide (Target) Inter->Target Nitration (Major) (Anhydrous Conditions) Side1 3,5-Dinitrobenzoic Acid (Hydrolysis Impurity) Inter->Side1 Hydrolysis (Minor) (Presence of Water) C1 Keep Water Low (Use Fuming HNO3) C2 Temp Control (<80°C)

Caption: Pathway divergence showing how water presence dictates the ratio between the target amide and the acid impurity.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: Identify Issue Q1 Is the yield low? Problem->Q1 Q2 Is the Melting Point > 200°C? Q1->Q2 No (Yield OK) Issue_Kinetics Incomplete Reaction (Kinetic Control) Q1->Issue_Kinetics Yes Issue_Hydrolysis Hydrolysis Detected (Acid Impurity) Q2->Issue_Hydrolysis Yes (Impurity present) Product Pure Product Pure Q2->Product Pure No Sol_Wash Action: Wash solid with 5% NaHCO3 Issue_Hydrolysis->Sol_Wash Sol_Heat Action: Increase Temp or Reaction Time Issue_Kinetics->Sol_Heat Sol_Acid Action: Use Oleum or Fuming HNO3 Issue_Kinetics->Sol_Acid

Caption: Diagnostic flow for identifying hydrolysis vs. kinetic failure based on yield and physical properties.

References

  • Mechanism of Amide Hydrolysis

    • Title: Hydrolysis of Amides Using Aqueous Acid: Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Nitration Kinetics & Safety

    • Title: Nitration of 1,3,5-trichloro-2-nitrobenzene... in sulphuric acid and in oleum[3]

    • Source: Journal of the Chemical Society (RSC)
    • URL:[Link]

    • Note: Provides foundational kinetic data on nitrating deactivated benzene rings in oleum/sulfuric acid media.
  • Physical Properties & Solubility Data

    • Title: Solubility Determination and Modeling of p-Nitrobenzamide[4][5]

    • Source: Journal of Chemical & Engineering Data (ACS)[4]

    • URL:[Link]

  • Safety Data Sheet (SDS)

    • Title: 3-Nitrobenzamide Safety D
    • Source: Fisher Scientific[6]

Sources

Technical Support Center: 2,6-Dihydroxy-5-nitrobenzamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2,6-Dihydroxy-5-nitrobenzamide . It addresses the compound's inherent thermal instability, offering diagnostic flows, mitigation strategies, and safety protocols derived from its structural properties (nitro-resorcinol motif).

Executive Summary

This compound presents a dual-hazard profile due to its "push-pull" electronic structure: the electron-rich resorcinol ring (susceptible to oxidation/darkening) and the electron-withdrawing nitro group (susceptible to exothermic decomposition). While the melting point is reported around 224.7°C (US Patent 4,005,218), thermal degradation can initiate significantly lower, particularly in the presence of moisture or transition metal impurities.

This guide replaces generic advice with a mechanism-based troubleshooting framework .

Module 1: Diagnosis & Characterization

Q1: My product is turning from yellow to dark brown/black during drying. Is this thermal decomposition? A: Likely, yes. This color shift is a hallmark of oxidative degradation of the resorcinol moiety, often accelerated by heat.

  • Mechanism: The ortho-hydroxyl groups are prone to oxidation, forming quinoid species which polymerize into dark pigments. This is distinct from nitro-group decomposition but often precedes it.

  • Diagnostic Step: Perform an HPLC analysis.[1][2] If the main peak area remains >98% but color is dark, it is surface oxidation. If the main peak drops, you are triggering bulk thermal decomposition or hydrolysis.

  • Corrective Action: Switch from convection drying to vacuum drying (<50 mbar) at a maximum of 60°C . Inert the atmosphere with Nitrogen (N₂) during vacuum release.

Q2: How do I distinguish between moisture loss and decomposition in TGA (Thermogravimetric Analysis)? A: You must correlate TGA with DSC (Differential Scanning Calorimetry).

  • Step 1: Run TGA. Weight loss <100°C is typically solvent/water.

  • Step 2: Run DSC in a closed crucible (pinhole).

    • Endotherm (Heat absorption) = Melting or Desolvation.

    • Exotherm (Heat release) = Decomposition .

  • Critical Threshold: If you observe an exotherm onset below 200°C, your material is chemically unstable. For this compound, the nitro group can trigger a "runaway" exotherm if the crystal lattice collapses (melt phase) or if catalyzed by base.

Q3: What are the degradation products I should look for? A: Two primary pathways exist:

  • Hydrolysis: The amide group hydrolyzes to 2,6-dihydroxy-5-nitrobenzoic acid . This is favored in acidic/wet conditions.

  • Decarboxylation/Deamidation: Under extreme heat, the acid (if formed) can decarboxylate.

  • Nitro-Elimination: Rare below 250°C, but results in NOₓ gas release (brown fumes).

Module 2: Process Control (Synthesis & Isolation)

Q4: I am seeing yield loss during recrystallization. What solvent system is recommended? A: Avoid high-boiling solvents (e.g., DMSO, DMF) that require high temperatures to remove, as prolonged heat exposure degrades the compound.

  • Recommended System: Acetonitrile or Ethanol/Water mixtures.

  • Protocol: Dissolve at reflux (approx. 80°C for MeCN) for the minimum time necessary. Cool slowly to 5°C.

  • Why? Acetonitrile is aprotic, reducing the risk of amide hydrolysis compared to water-based systems at high temperatures.

Q5: Can I use acid to precipitate the product? A: Yes, but pH control is vital.

  • Risk: The amide bond is sensitive. Strong mineral acids (pH < 1) combined with heat will drive hydrolysis to the benzoic acid derivative.

  • Recommendation: Adjust pH to ~3-4 using mild acids (e.g., Acetic Acid or dilute HCl) at ambient temperature (20-25°C) . Do not heat the slurry after acidification.

Module 3: Drying & Storage Protocols

Q6: What is the safe operating window for drying? A: Follow the "60/50 Rule":

  • Max Temperature: 60°C.

  • Max Pressure: 50 mbar (Vacuum).

  • Data Support: While the MP is ~225°C, the onset of degradation for nitro-resorcinols often begins 50-100°C below the melt. Drying at 60°C provides a safety margin of >150°C from the melting point.

Q7: How should I store the bulk material? A:

  • Container: Amber glass or double polyethylene bags inside a fiber drum (to block light).

  • Environment: Store at 2-8°C (Refrigerated) is preferred for long-term standards; 25°C is acceptable for bulk if dry.

  • Desiccant: Mandatory. Hydrolysis is the primary degradation vector at room temperature.

Visual Troubleshooting Guide

The following diagram outlines the decision logic for addressing stability issues during the handling of this compound.

TroubleshootingFlow Start Issue Detected: Instability / Purity Loss CheckColor Is the material turning Dark Brown/Black? Start->CheckColor CheckMP Is Melting Point < 220°C? CheckColor->CheckMP No Oxidation Diagnosis: Oxidative Degradation (Resorcinol Ring) CheckColor->Oxidation Yes Hydrolysis Diagnosis: Amide Hydrolysis (Formation of Acid Impurity) CheckMP->Hydrolysis MP ~200-210°C (Acid Impurity) Thermal Diagnosis: Thermal Decomposition (Nitro Group Instability) CheckMP->Thermal MP Undefined/ Charring ActionOx Action: 1. Limit O2 exposure (N2 purge) 2. Reduce drying temp <60°C 3. Protect from light Oxidation->ActionOx ActionHydro Action: 1. Check pH (Avoid pH < 2 or > 9) 2. Reduce water content 3. Use Aprotic Solvents (MeCN) Hydrolysis->ActionHydro ActionTherm Action: 1. STOP Heating immediately 2. Run DSC (Check Exotherm) 3. Recrystallize to remove catalytic impurities Thermal->ActionTherm

Caption: Diagnostic logic flow for identifying the root cause of instability in this compound processing.

Summary of Critical Parameters
ParameterLimit / RecommendationScientific Rationale
Melting Point 224.7°C (Reference Standard)Purity indicator; depression indicates hydrolysis or solvent entrapment.
Max Drying Temp 60°C Prevents oxidative darkening and thermal stress on the nitro group.
Preferred Solvent Acetonitrile (MeCN) Aprotic; easy to remove at low temp; prevents hydrolysis.
pH Stability 3.0 – 8.0 Avoids acid-catalyzed hydrolysis (low pH) or salt formation/oxidation (high pH).
Atmosphere Nitrogen (Inert) Essential to prevent resorcinol oxidation (browning).
References
  • Janssen Pharmaceutica N.V. (1977). Antiparasitic salicylanilide derivatives. US Patent 4,005,218. Washington, DC: U.S. Patent and Trademark Office.

    • Citation for Melting Point (224.7°C) and synthesis context.
  • Thermo Fisher Scientific . (2025).[3][4] Safety Data Sheet: 4-Nitrobenzamide (Analogous Nitro-amide safety data).

    • Citation for general handling of nitrobenzamides (skin/eye toxicity and thermal precautions).
  • Andraos, J. (2004). Thermal Runaway Risks of Nitro Compounds. Organic Process Research & Development. General grounding for the "Nitro Group" thermal hazard warnings. (Contextual Reference).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,6-Dihydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered challenges with polar, ionizable compounds in reversed-phase HPLC. Peak tailing is a common issue that can compromise resolution, integration, and overall data quality. This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for 2,6-Dihydroxy-5-nitrobenzamide, a compound whose structure presents specific chromatographic challenges.

FAQ 1: Why is my this compound peak tailing in reversed-phase HPLC?

Answer:

The asymmetrical peak shape, or tailing, you are observing for this compound is most likely caused by secondary-site interactions between the analyte and the stationary phase.[1] In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interactions. However, other, less desirable interactions can occur, leading to a portion of the analyte molecules being retained more strongly, thus elongating the back side of the peak.

The structure of this compound contains several key functional groups that contribute to this phenomenon:

  • Two Phenolic Hydroxyl (-OH) Groups: These groups are acidic and can lose a proton to become negatively charged (phenolate ions), especially as the mobile phase pH increases.[2]

  • Residual Silanol Groups (Si-OH): Standard silica-based stationary phases (like C18 or C8) have a silica backbone that contains residual silanol groups. These are sites that were not fully covered by the bonded phase during manufacturing.[3] These silanols are also acidic (pKa ≈ 3.5-4.5) and can become negatively charged (Si-O⁻) at higher pH values.

Peak tailing arises from the unwanted interaction between the acidic phenolic groups of your analyte and these active silanol sites on the column packing material. This can occur through hydrogen bonding or, more significantly, through ion-exchange mechanisms if either species is ionized.[4]

cluster_Analyte This compound cluster_StationaryPhase Silica Stationary Phase Analyte Analyte (Phenolic -OH groups) StationaryPhase C18 Bonded Phase (Primary Hydrophobic Interaction) Analyte->StationaryPhase Desired Interaction (Leads to Symmetrical Peak) Silanol Residual Silanol Group (Si-OH) (Secondary Interaction Site) Analyte->Silanol Undesired Secondary Interaction (Causes Peak Tailing)

Caption: Troubleshooting workflow for peak tailing.

FAQ 4: Adjusting the pH helped, but there's still some tailing. What's next?

Answer:

If pH optimization alone is insufficient, your column's chemistry is the next logical area to investigate. Not all reversed-phase columns are created equal, and older or lower-quality columns have a higher population of active silanol sites.

  • End-Capping: Modern columns employ an "end-capping" process where smaller silane molecules (like trimethylchlorosilane) are used to bond the remaining, accessible silanol groups after the primary C18 chains are attached. This significantly reduces the number of sites available for secondary interactions. [3]Using a column that is explicitly described as "fully end-capped" is crucial for analyzing polar or ionizable compounds.

  • Silica Purity: Use columns packed with high-purity, Type B silica. This type of silica has a lower concentration of metal contaminants (which can act as active sites) and a more homogeneous surface, leading to better peak shapes. [3]* Alternative Stationary Phases: If a high-quality C18 column still yields tailing, consider a different stationary phase. The goal is to introduce a different, dominant interaction mechanism.

    • Phenyl-Hexyl Phase: This phase can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte. [5]For some molecules, this can override the residual silanol interactions. EPA methods for similar nitroaromatic compounds often utilize phenyl or cyano phases. [6] * Polar-Embedded Phase: These phases have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface, reducing silanol interactions. [7]

      Column Type Primary Interaction Silanol Activity Recommended Use for Analyte
      Traditional C18 (Non-end-capped) Hydrophobic High Not Recommended
      Modern End-Capped C18 Hydrophobic Low First Choice
      Phenyl-Hexyl Hydrophobic & π-π Low-Moderate Excellent Alternative

      | Polar-Embedded | Hydrophobic & Polar | Very Low | Good Alternative |

FAQ 5: Could my sample preparation or HPLC system be the problem?

Answer:

Yes, factors outside of mobile phase and column chemistry can certainly contribute to peak asymmetry. These are often categorized as "extra-column" effects or sample-induced issues.

Experimental Protocol 2: Systematic Check for Extra-Column and Sample Effects
  • Evaluate Sample Overload:

    • Action: Sequentially decrease the concentration of your sample and/or the injection volume by a factor of 2 or 5.

    • Rationale: Injecting too much mass on the column can saturate the stationary phase, leading to a characteristic "shark-fin" or right-skewed peak. If the peak shape improves with a lower load, you were overloading the column.

  • Check Sample Solvent (Diluent):

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. For example, if your gradient starts at 10% acetonitrile, do not dissolve your sample in 100% acetonitrile.

    • Rationale: Injecting a plug of solvent that is much stronger than the mobile phase causes the analyte to travel through the column head improperly before binding, leading to band broadening and peak distortion. [8]The ideal diluent is the mobile phase itself.

  • Minimize System Volume:

    • Action: Inspect your system for any unnecessary tubing length, especially between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm). Ensure all fittings are properly seated to avoid dead volumes.

    • Rationale: Every component of the flow path adds volume, which contributes to the dispersion of the analyte band. This "extra-column dispersion" broadens peaks and can exacerbate tailing. [7] By systematically addressing mobile phase pH, column chemistry, and system/sample effects, you can effectively diagnose and resolve the peak tailing of this compound, leading to robust and reliable chromatographic results.

References
  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dihydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek, Inc. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved from [Link]

  • Microsolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Microsolv Technology Corporation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Inc. Retrieved from [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Taylor & Francis Online. (2006). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Group. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (2006). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Corporation. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. ResearchGate. Retrieved from [Link]

Sources

overcoming low reactivity of the amide group in 2,6-Dihydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-dihydroxy-5-nitrobenzamide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome the synthetic hurdles associated with the low reactivity of its amide group. Our goal is to provide you with the mechanistic insights and practical protocols necessary to advance your research.

I. Understanding the Challenge: The Inert Amide of this compound

The primary challenge in the chemical modification of this compound lies in the significantly reduced reactivity of its primary amide. This low reactivity is a confluence of several electronic and structural factors inherent to the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the amide group in this compound so unreactive towards nucleophilic attack and N-alkylation?

A1: The low reactivity of the amide in this molecule is due to a combination of three main factors:

  • Resonance Stabilization: Like all amides, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This resonance stabilization reduces the electrophilicity of the carbonyl carbon and increases the double bond character of the C-N bond, making nucleophilic attack less favorable.[1]

  • Electron-Donating Hydroxyl Groups: The two hydroxyl groups at the ortho and para positions to the amide are powerful electron-donating groups. Through resonance, they increase the electron density of the aromatic ring and, consequently, the electron density on the amide's carbonyl carbon, further reducing its electrophilicity.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide group. This six-membered ring chelate structure significantly stabilizes the amide, making it less available for reactions. It also sterically hinders the approach of nucleophiles to the carbonyl carbon.[2][3]

  • Electron-Withdrawing Nitro Group: While the nitro group is strongly electron-withdrawing, its meta position relative to the amide means its deactivating effect on the carbonyl carbon is less pronounced than the activating effect of the ortho and para hydroxyl groups.

II. Troubleshooting Guides: Navigating Common Synthetic Problems

This section provides detailed, step-by-step protocols to address specific issues you may encounter during your experiments with this compound.

Guide 1: Issue: Failure to Achieve N-Alkylation of the Amide

Problem: Standard N-alkylation conditions (e.g., an alkyl halide and a base like K₂CO₃) fail to produce the desired N-alkylated product, with only starting material recovered.

Explanation of Cause: The low nucleophilicity of the amide nitrogen is the primary reason for this failure.[4][5] The combination of resonance and the electronic effects of the substituents makes the amide nitrogen a very poor nucleophile. Stronger activation methods are required.

Proposed Solution: Catalytic N-Alkylation via a "Borrowing Hydrogen" Strategy

This method utilizes a transition metal catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with the amide.[4][5]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired primary alcohol (2.0 eq), a cobalt nanoparticle catalyst (5 mol%), and a suitable base (e.g., t-BuOK, 1.1 eq).

  • Solvent: Add a high-boiling, anhydrous solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.

Table 1: Comparison of N-Alkylation Conditions

MethodAlkylating AgentBaseCatalystTemperature (°C)Plausible Yield
StandardAlkyl HalideK₂CO₃None80<5%
CatalyticAlcoholt-BuOKCo nanoparticles12060-80%
Guide 2: Issue: Unsuccessful Hydrolysis of the Amide to the Carboxylic Acid

Problem: Attempts to hydrolyze the amide to the corresponding carboxylic acid under standard acidic or basic conditions are unsuccessful, resulting in either decomposition or recovery of the starting material.

Explanation of Cause: The same factors that decrease the amide's reactivity towards alkylation also make it resistant to hydrolysis. The intramolecular hydrogen bond and the electron-donating hydroxyl groups stabilize the amide against both acidic and basic hydrolysis.[6][7]

Proposed Solution: Microwave-Assisted Hydrolysis under Forcing Acidic Conditions

Microwave irradiation can provide the high energy required to overcome the activation barrier for the hydrolysis of this highly stable amide.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) with a 6 M aqueous solution of sulfuric acid.

  • Microwave Conditions: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150-180 °C for 30-60 minutes.

  • Monitoring: After cooling, check the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Guide 3: Issue: Non-selective Reduction of Both Nitro and Amide Groups

Problem: When attempting to reduce the nitro group to an amine, common reducing agents like LiAlH₄ also reduce the amide group, leading to a mixture of products or the fully reduced diamine.

Explanation of Cause: Powerful hydride reagents like LiAlH₄ are generally not chemoselective and will reduce both nitro and amide functionalities.[6]

Proposed Solution: Chemoselective Catalytic Transfer Hydrogenation

This method uses a catalyst and a hydrogen donor to selectively reduce the nitro group while leaving the amide and hydroxyl groups intact.[8][9]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), a palladium on carbon catalyst (10 mol% Pd/C), and a solvent mixture of ethanol and water.

  • Hydrogen Donor: Add a hydrogen donor such as ammonium formate (5.0 eq) or hydrazine hydrate (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Table 2: Comparison of Reducing Agents for the Nitro Group

ReagentFunctional Groups ReducedSelectivity
LiAlH₄Nitro, AmideLow
Pd/C, H₂ (catalytic hydrogenation)Nitro, potential for othersModerate to High
Pd/C, Ammonium FormateNitroHigh

III. Visualizing the Chemistry: Diagrams and Workflows

Diagram 1: Factors Contributing to Low Amide Reactivity

G A Low Reactivity of Amide in this compound B Resonance Stabilization (Amide Tautomerism) A->B C Electron-Donating Groups (2x -OH at ortho/para) A->C D Intramolecular H-Bonding (ortho-OH with C=O) A->D E Reduced Electrophilicity of Carbonyl Carbon B->E C->E D->E F Steric Hindrance at Reaction Center D->F G cluster_0 Advanced Strategies start Start: N-Alkylation Attempt cond1 Standard Conditions: Alkyl Halide + Weak Base (e.g., K2CO3) start->cond1 res1 No Reaction cond1->res1 Likely Outcome cond2 Catalytic Approach: Alcohol + Strong Base + Co/Pd/Ir Catalyst res1->cond2 Troubleshoot cond3 Amide Activation: 1. Activate with Tf2O 2. Add Alkylating Agent res1->cond3 Alternative res2 Successful N-Alkylation cond2->res2 Plausible Outcome cond3->res2

Caption: Decision workflow for successful N-alkylation.

IV. References

  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • New approaches to amide arylation and alkylation under mild conditions. American Chemical Society. [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. National Center for Biotechnology Information. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences. [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. ResearchGate. [Link]

  • Amide Activation in Ground and Excited States. National Center for Biotechnology Information. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. ResearchGate. [Link]

  • The intramolecular hydrogen bond in 2-hydroxy-benzamides. ResearchGate. [Link]

  • Amide activation: an emerging tool for chemoselective synthesis. RSC Publishing. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). RSC Publishing. [Link]

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. RSC Publishing. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. [Link]

  • Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(ii,ii) complexes. RSC Publishing. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

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Technical Support Center: Purification of 2,6-Dihydroxy-3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-dihydroxy-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we synthesize our extensive field experience with established chemical principles to provide you with robust troubleshooting strategies and detailed procedural insights.

Introduction: The Challenge of Purifying Nitrated Dihydroxybenzamides

The nitration of 2,6-dihydroxybenzamide is a crucial step in the synthesis of various compounds of pharmaceutical interest. However, the purification of the desired 3-nitro product is often fraught with challenges. The presence of highly activating hydroxyl groups on the benzene ring can lead to a mixture of products, including regioisomers, dinitrated species, and oxidation byproducts. The inherent polarity of the target molecule and its impurities further complicates separation. This guide provides a systematic approach to overcoming these purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Question 1: My crude product is a dark, tarry solid. What happened and how can I purify my desired compound?

Answer: The formation of a dark, tarry product is a common issue in the nitration of highly activated aromatic compounds like 2,6-dihydroxybenzamide. This is often due to a combination of factors:

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the formation of colored quinone-type byproducts.

  • Polymerization: Under acidic conditions, phenolic compounds can undergo polymerization, resulting in intractable tars.[1]

  • Over-nitration: The formation of dinitro- and trinitro- derivatives can contribute to the complex and often dark-colored crude mixture.

Troubleshooting Workflow:

G start Dark, Tarry Crude Product step1 Initial Assessment: Is any solid precipitating upon quenching in ice-water? start->step1 step2a Yes: Collect the solid by filtration. step1->step2a Precipitate Forms step2b No: Proceed to liquid-liquid extraction. step1->step2b No Precipitate step3a Wash the solid with cold water to remove excess acid. step2a->step3a step3b Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate). step2b->step3b step4a Attempt Recrystallization (See Protocol 1). step3a->step4a step4b Wash the organic layer with brine, dry over Na2SO4, and concentrate. step3b->step4b step5 If recrystallization fails or purity is low, proceed to Column Chromatography (See Protocol 2). step4a->step5 Impure Crystals step4b->step5

Caption: Decision workflow for handling a tarry crude product.

Question 2: My TLC analysis shows multiple spots. How can I identify the product and the main impurities?

Answer: A multi-spot TLC plate is expected. The key is to differentiate your target compound from byproducts.

  • Visualization is Key: Nitrophenols are often colored (yellow/orange), which can aid in their initial identification on the TLC plate. However, for a more definitive analysis, various visualization techniques should be employed.[2][3][4]

    • UV Light (254 nm): Aromatic compounds will appear as dark spots on a fluorescent background.

    • Iodine Chamber: Most organic compounds will develop as brown spots.

    • Ferric Chloride (FeCl₃) Stain: Phenolic compounds will typically give a distinct color (often blue, green, or violet). This is particularly useful for identifying compounds where the phenolic hydroxyl groups are intact.[4]

  • Expected Impurities and their Polarity:

    • Starting Material (2,6-dihydroxybenzamide): This will be a highly polar compound due to the two hydroxyl groups and the amide functionality. It will likely have a low Rf value.

    • Desired Product (2,6-dihydroxy-3-nitrobenzamide): The addition of the nitro group will slightly increase the polarity compared to a non-hydroxylated nitrobenzene, but the overall polarity will be high. Its Rf will be close to the starting material.

    • Dinitrated Byproducts: These will be more polar than the mononitrated product and will have a lower Rf value.

    • Oxidation Products (e.g., quinones): These are often less polar than the dihydroxy compounds and will have a higher Rf value.

Question 3: I'm struggling with recrystallization. The compound either "oils out" or the yield is very low. What should I do?

Answer: Recrystallization of highly functionalized molecules can be challenging. "Oiling out" occurs when the compound is too soluble in the hot solvent and separates as a liquid upon cooling. Low yield can be due to high solubility in the cold solvent.

Strategies for Successful Recrystallization:

  • Solvent Selection is Crucial: Finding the right solvent or solvent system is paramount.[5]

    • Single Solvents: Based on related compounds, promising single solvents to investigate include ethyl acetate and mixtures of acetone with an anti-solvent.[6][7] Recrystallization from hot water has been reported to be unsatisfactory for dinitroresorcinol, a related compound, leading to low yields and impurities.[8]

    • Solvent Pairs: A good approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A potential solvent pair to explore is ethanol-water.[9]

  • Control the Cooling Rate: Slow cooling is essential for the formation of pure crystals. Rapid cooling can trap impurities.

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Adding a seed crystal of the pure compound, if available, is also highly effective.

Solvent SystemRationalePotential Outcome
Ethyl Acetate Has been shown to be effective for the recrystallization of dinitroresorcinol.[7]Good for removing more polar impurities.
Acetone/Hexane Acetone is a good solvent for polar compounds, and hexane acts as an anti-solvent.May provide good crystal formation with controlled addition of hexane.
Ethanol/Water A common solvent pair for moderately polar organic compounds.[9]The high polarity of the product may lead to high solubility even in the cold mixture, potentially reducing yield.
Acetone/Formic Acid Used for the purification of 2,5-dihydroxybenzoic acid.[6]The acidic nature might affect the stability of the nitro group. Use with caution.

Question 4: I need to use column chromatography. What stationary and mobile phases should I start with?

Answer: Column chromatography is a powerful technique for separating the components of your reaction mixture.[10][11]

  • Stationary Phase: Silica gel is the most common and appropriate choice for the separation of these moderately polar to polar compounds.

  • Mobile Phase (Eluent): A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity. A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or acetone.

    • Initial Elution: Begin with a low percentage of the polar solvent (e.g., 10-20% ethyl acetate in hexanes) to elute any non-polar impurities.

    • Gradient Elution: Gradually increase the concentration of the polar solvent to elute compounds of increasing polarity. The desired product will likely elute at a moderate polarity.

    • Monitoring Fractions: Collect small fractions and analyze them by TLC to identify which fractions contain your purified product.

Column Chromatography Workflow:

G start Crude Product for Chromatography step1 Prepare Silica Gel Column start->step1 step2 Adsorb Crude Product onto a small amount of silica gel step1->step2 step3 Load onto the column step2->step3 step4 Elute with a solvent gradient (e.g., Hexanes/Ethyl Acetate) step3->step4 step5 Collect Fractions step4->step5 step6 Analyze Fractions by TLC step5->step6 step7 Combine Pure Fractions step6->step7 step8 Evaporate Solvent step7->step8 end Pure Product step8->end

Sources

Validation & Comparative

The Molecular Blueprint: Predicting the IR Spectrum of 2,6-Dihydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Analysis of 2,6-Dihydroxy-5-nitrobenzamide IR Spectra Against Reference Standards

For researchers and professionals in drug development, the unambiguous identification and structural verification of synthesized compounds are paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, providing a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide offers a comprehensive framework for analyzing the IR spectrum of this compound, comparing it with established reference standards, and ensuring the integrity of the experimental data.

Before delving into experimental work, a thorough analysis of the target molecule's structure is essential to predict the expected IR absorption bands. The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies.

Key Functional Groups and Expected Vibrational Modes:

  • Hydroxyl (-OH) Groups: The two phenolic hydroxyl groups are expected to participate in hydrogen bonding (both intramolecularly with the adjacent amide or nitro groups and intermolecularly). This will result in a broad absorption band, typically in the 3500-3200 cm⁻¹ region.

  • Amide (-CONH₂): This group gives rise to several distinct peaks. The N-H stretching vibrations of the primary amide are expected as two sharp bands in the 3400-3100 cm⁻¹ range. The highly polar carbonyl (C=O) group, known as the Amide I band, will produce a very strong and sharp absorption between 1690 and 1630 cm⁻¹[1]. The N-H bending vibration (Amide II band) typically appears around 1650-1580 cm⁻¹.

  • Nitro (-NO₂) Group: Aromatic nitro compounds display two characteristic and intense stretching vibrations: an asymmetrical stretch between 1550-1475 cm⁻¹ and a symmetrical stretch in the 1360-1290 cm⁻¹ range[2][3]. The high intensity of these peaks is due to the large change in dipole moment during vibration[3].

  • Substituted Benzene Ring: The aromatic ring will exhibit several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., at 3030 cm⁻¹)[4]. Complex ring-stretching vibrations (C=C) occur in the 1600-1450 cm⁻¹ region[5]. Additionally, C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ range can provide information about the substitution pattern on the ring[5][6].

Acquiring a High-Fidelity Spectrum: The ATR-FTIR Protocol

To ensure data is reliable and comparable to reference standards, a validated and meticulously executed experimental protocol is critical. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the recommended method due to its minimal sample preparation, non-destructive nature, and high reproducibility[7][8].

Step-by-Step Experimental Protocol for ATR-FTIR Analysis
  • Instrument Preparation and Cleaning:

    • Causality: The ATR crystal surface (commonly diamond) must be impeccably clean to prevent cross-contamination from previous samples and to ensure a valid background measurement.

    • Procedure: Gently wipe the crystal surface with a lint-free wipe (e.g., Kimwipe) dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Causality: The background scan is a self-validating step that measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench. This spectrum is subtracted from the sample spectrum to ensure that the final data represents only the sample itself[9].

    • Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting baseline should be flat.

  • Sample Application:

    • Causality: Achieving intimate and uniform contact between the solid sample and the ATR crystal is the most critical factor for acquiring a high-quality spectrum. Poor contact results in weak signals and distorted peak shapes.

    • Procedure: Place a small amount of the this compound powder onto the center of the ATR crystal. Use the integrated press to apply consistent pressure, ensuring the sample is firmly held against the crystal surface[10].

  • Sample Spectrum Acquisition:

    • Procedure: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

  • Post-Measurement Cleaning:

    • Procedure: Retract the press, remove the bulk of the sample, and clean the crystal surface as described in Step 1 to prepare the instrument for the next user.

An alternative, traditional method is the Potassium Bromide (KBr) pellet technique. This involves grinding 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade KBr and pressing the mixture into a thin, transparent disk[11][12]. While effective, this method is more labor-intensive and highly susceptible to moisture contamination, which can introduce a broad O-H peak around 3400 cm⁻¹ and interfere with analysis[13].

Data Analysis: Comparing Experimental and Reference Spectra

The core of the analysis involves comparing the peak positions (wavenumbers in cm⁻¹) from the experimentally obtained spectrum with established values for the compound's functional groups from authoritative databases and the scientific literature.

Table 1: Comparative Analysis of IR Absorption Bands for this compound
Functional GroupExpected Wavenumber Range (cm⁻¹)Experimental Wavenumber (cm⁻¹) (Hypothetical Data)Peak CharacteristicsReference
O-H Stretch (Phenolic)3500 - 3200~3350Broad, Strong[1]
N-H Stretch (Amide)3400 - 3100 (two bands)~3280, ~3150Medium, Sharp[1][14]
C-H Stretch (Aromatic)3100 - 3000~3070Weak, Sharp[4][5]
C=O Stretch (Amide I)1690 - 1630~1665Strong, Sharp[1][15]
N-H Bend (Amide II)1650 - 1580~1610Medium[14]
C=C Stretch (Aromatic)1600 - 1450~1590, ~1480Medium-Strong[4][5]
NO₂ Asymmetric Stretch1550 - 1475~1530Strong[2][16]
NO₂ Symmetric Stretch1360 - 1290~1345Strong[2][16]
C-O Stretch (Phenolic)1260 - 1180~1230Medium[16]
C-N Stretch1400 - 1200~1290Medium[14]
C-H Out-of-Plane Bend900 - 675~850Medium-Strong[5]

Interpretation Insights:

  • The broadness of the O-H band around 3350 cm⁻¹ is a strong indicator of significant hydrogen bonding within the crystal lattice.

  • The presence of two distinct N-H stretching peaks confirms the primary amide (-NH₂) structure.

  • The Amide I band at ~1665 cm⁻¹ is typically one of the most intense peaks in the spectrum and is a reliable marker for the carbonyl group in the amide.

  • The two strong absorptions at ~1530 cm⁻¹ and ~1345 cm⁻¹ are definitive evidence of the nitro group, a crucial feature for confirming the compound's identity against precursors lacking this functionality.

Visualizing the Analytical Workflow

A systematic workflow ensures that each step of the analysis, from sample handling to final interpretation, is logical and reproducible. The following diagram illustrates this process.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Comparison prep Clean ATR Crystal bg_scan Acquire Background Spectrum prep->bg_scan Ensures cleanliness sample_load Load Solid Sample & Apply Pressure bg_scan->sample_load Instrument Ready sample_scan Acquire Sample Spectrum sample_load->sample_scan Ensures good contact process Process Spectrum (Baseline Correction) sample_scan->process Raw Data peak_pick Identify Peak Wavenumbers process->peak_pick compare Compare with Reference Data Table peak_pick->compare confirm Confirm Structure & Purity compare->confirm

Caption: Workflow for ATR-FTIR analysis and spectral comparison.

Conclusion

The structural verification of this compound through IR spectroscopy is a robust process when founded on a strong understanding of group frequencies and executed with a validated experimental protocol. By systematically acquiring a high-quality spectrum and comparing the positions and characteristics of key absorption bands—particularly those of the hydroxyl, amide, and nitro groups—to reference standards, researchers can confidently confirm the identity and purity of their compound. This analytical rigor is indispensable for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Malekzadeh, A. M. (n.d.). FT–IR benzamide (1). ResearchGate. [Link]

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  • ResearchGate. (2015). 2-Hydroxy-5-nitrobenzamide. [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Minerva Biotecnologica. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • University of Kentucky. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Ultraviolet and infrared spectra of some aromatic nitro-compounds. [Link]

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  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook. [Link]

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A Senior Application Scientist's Guide to Differentiating 2,6-Dihydroxy-5-nitrobenzamide from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of a molecule is paramount. The presence of structural isomers—compounds with the same molecular formula but different arrangements of atoms—can significantly impact a substance's chemical, physical, and biological properties. This guide provides an in-depth technical comparison of analytical methodologies to differentiate 2,6-dihydroxy-5-nitrobenzamide from its structural isomers. We will explore the causal relationships behind experimental choices and provide a framework for developing self-validating analytical protocols.

The Challenge of Isomerism in Substituted Benzamides

This compound (Molecular Formula: C₇H₆N₂O₄) presents a significant analytical challenge due to the numerous possible arrangements of its substituents on the benzene ring. These structural isomers can exhibit distinct pharmacological and toxicological profiles, making their unambiguous identification critical in drug discovery and quality control.

The primary isomers of concern, alongside our target molecule, include:

  • 2,4-dihydroxy-5-nitrobenzamide: A positional isomer where one hydroxyl group is moved from position 6 to 4.

  • 3,5-dihydroxy-2-nitrobenzamide: An isomer with a different substitution pattern for all three groups.

  • 2,4-dihydroxy-3-nitrobenzamide: Another positional isomer with a different arrangement of the nitro and hydroxyl groups.

This guide will focus on a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confidently distinguish between these closely related compounds.

Differentiating Isomers: A Multi-Pronged Analytical Approach

A robust analytical strategy for isomer differentiation should not rely on a single technique. Instead, a combination of orthogonal methods provides a comprehensive and self-validating dataset.

Figure 1: A generalized workflow for the separation and identification of structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Structural Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For differentiating isomers of dihydroxy-nitrobenzamide, both ¹H and ¹³C NMR are invaluable.

The Causality Behind Chemical Shift and Coupling Constant Differences

The electronic environment of each proton and carbon atom in the benzene ring is uniquely influenced by the positions of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl (-OH) and amide (-CONH₂) groups. This results in distinct chemical shifts (δ) and coupling patterns (J-coupling) for each isomer.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm) provides a unique fingerprint for each isomer. The number of signals, their chemical shifts, and their coupling constants (which reveal the spatial relationship between neighboring protons) are key differentiators.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are also highly sensitive to the substituent pattern. The distinct electronic effects of the nitro, hydroxyl, and amide groups will result in a unique set of signals for each isomer.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra for this compound and its isomers in the public domain, we present predicted NMR data. These predictions are generated using advanced algorithms that consider the chemical environment of each nucleus.[1][2] While predictive, they offer a strong basis for understanding the expected spectral differences.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonThis compound2,4-Dihydroxy-5-nitrobenzamide3,5-Dihydroxy-2-nitrobenzamide2,4-Dihydroxy-3-nitrobenzamide
H-3 ~7.8 (d)~6.5 (s)~7.2 (d)~6.7 (d)
H-4 ~8.2 (d)-~7.0 (d)-
H-6 -~8.5 (s)-~7.9 (d)
-OH ~10.0 (br s), ~11.5 (br s)~10.5 (br s), ~11.0 (br s)~9.5 (br s), ~10.0 (br s)~10.2 (br s), ~11.2 (br s)
-NH₂ ~7.5 (br s), ~8.0 (br s)~7.6 (br s), ~8.1 (br s)~7.4 (br s), ~7.9 (br s)~7.7 (br s), ~8.2 (br s)

Note: Predicted values are estimates and may vary from experimental results. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CarbonThis compound2,4-Dihydroxy-5-nitrobenzamide3,5-Dihydroxy-2-nitrobenzamide2,4-Dihydroxy-3-nitrobenzamide
C-1 ~110~108~115~112
C-2 ~160~162~140~158
C-3 ~105~103~155~125
C-4 ~130~158~110~155
C-5 ~145~135~150~115
C-6 ~155~112~118~130
C=O ~170~172~168~171

Note: Predicted values are estimates and may vary from experimental results.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While structural isomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns upon ionization can be distinct.

The Causality of Fragmentation

The positions of the functional groups influence the stability of the resulting fragment ions. Electron ionization (EI) is a common technique that imparts significant energy to the molecule, leading to characteristic fragmentation pathways. The relative abundance of these fragment ions can serve as a fingerprint for each isomer. For amides, a common fragmentation is the loss of the amide group.[3]

Table 3: Expected Key Fragment Ions in EI-MS

CompoundMolecular Ion (M⁺˙) [m/z]Key Fragment Ions [m/z]
All Isomers198Loss of -NH₂ (m/z 182), Loss of -NO₂ (m/z 152), Loss of -CONH₂ (m/z 154)

While the major fragments may be similar, the relative intensities of these peaks will likely differ between isomers due to the varying stabilities of the precursor ions and the resulting fragments. For instance, the proximity of a hydroxyl group to the amide or nitro group can influence the ease of certain fragmentation pathways.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after chromatographic separation.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-250).

  • Data Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the relative abundances of the key fragment ions.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is a cornerstone technique for separating mixtures of compounds. For structural isomers, which often have very similar polarities, developing a selective HPLC method is crucial.

The Causality of Chromatographic Retention

The retention of a molecule on an HPLC column is determined by its interactions with the stationary phase and the mobile phase. By carefully selecting the column chemistry and mobile phase composition, subtle differences in the polarity and stereochemistry of the isomers can be exploited to achieve separation.

For polar aromatic compounds like dihydroxy-nitrobenzamides, reversed-phase HPLC is a common starting point. A C18 column is a good initial choice, but for closely related isomers, alternative stationary phases may offer better selectivity. Phenyl-hexyl or biphenyl columns, for instance, can provide enhanced π-π interactions with the aromatic rings of the analytes, leading to improved separation of positional isomers.[4]

The choice of mobile phase is also critical. A mixture of water (often with a pH modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol is typically used. The gradient elution profile, where the proportion of the organic solvent is varied over time, can be optimized to achieve baseline separation of the isomers.

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If separation is not achieved, consider columns with different selectivities, such as a phenyl-hexyl or biphenyl phase.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Begin with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

  • Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to maximize the resolution between the isomeric peaks.

  • Detection: Use a UV detector set at a wavelength where all isomers exhibit strong absorbance (e.g., determined from UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, offering an additional layer of identification.

Figure 2: Principle of HPLC separation of isomers based on differential interaction with the stationary phase.

Conclusion: A Synergy of Techniques for Unambiguous Identification

Differentiating this compound from its structural isomers requires a methodical and multi-faceted analytical approach. While NMR spectroscopy provides the most definitive structural information, its power is magnified when combined with the separation capabilities of HPLC and the fragmentation analysis of MS. By understanding the underlying principles of each technique and systematically optimizing experimental parameters, researchers can develop robust and reliable methods for the unambiguous identification and quantification of these challenging isomers. This integrated approach ensures the scientific integrity of research and the quality and safety of pharmaceutical products.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.